Neratinib-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H29ClN6O3 |
|---|---|
Molecular Weight |
563.1 g/mol |
IUPAC Name |
(E)-4-[bis(trideuteriomethyl)amino]-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide |
InChI |
InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+/i2D3,3D3 |
InChI Key |
JWNPDZNEKVCWMY-CJSPGLJTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OCC)C([2H])([2H])[2H] |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Neratinib-d6: An In-depth Technical Guide to an Irreversible Tyrosine Kinase Inhibitor
Executive Summary: Neratinib is a potent, orally available, irreversible tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2][3][4] Its deuterated isotopologue, Neratinib-d6, serves as a critical internal standard for the accurate quantification of neratinib in biological matrices during pharmacokinetic studies.[5] This guide provides a comprehensive technical overview of Neratinib's mechanism of action, in vitro activity, impact on cellular signaling, and the methodologies used for its evaluation, with a specific focus on the role of this compound.
Introduction
The HER family of receptor tyrosine kinases plays a crucial role in cell growth, proliferation, and differentiation.[6] Aberrant signaling due to overexpression or mutation, particularly of HER2, is a key driver in several cancers, most notably in 15-20% of breast cancers, where it is associated with a more aggressive phenotype and poor prognosis.[2][6] Neratinib (HKI-272) was developed as a next-generation TKI to provide broad and sustained inhibition of the HER family.[3][4] Unlike first-generation reversible inhibitors, neratinib forms a covalent bond within the ATP-binding pocket of the kinase domain, leading to irreversible inactivation.[6][7] this compound, the deuterium-labeled form of neratinib, is chemically identical in its core structure but contains six deuterium atoms.[8] This isotopic substitution makes it an ideal stable isotope-labeled internal standard (SIL-IS) for sensitive and specific quantification of neratinib in complex biological samples using mass spectrometry.[5][9]
Chemical Properties
Neratinib is a 4-anilino-3-cyano quinoline derivative.[10] The chemical name for neratinib is (2E)-N-[4-[[3-Chloro-4-[(pyridin-2-yl)methoxy]phenyl]amino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide.[10] this compound shares this core structure, with deuterium atoms replacing hydrogen atoms on the two methyl groups of the dimethylamino moiety.[8]
Chemical Structure of Neratinib
Chemical Structure of this compound
Mechanism of Irreversible Inhibition
Neratinib functions as a pan-HER inhibitor by targeting the intracellular kinase domains of EGFR, HER2, and HER4.[2][6] The key to its irreversible action is the presence of a reactive Michael acceptor (an α,β-unsaturated amide) on the quinoline core. This group forms a covalent bond with a conserved cysteine residue (Cys-805 in HER2 and Cys-773 in EGFR) located at the edge of the ATP-binding pocket.[6][7] This covalent binding permanently blocks ATP from accessing the kinase domain, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways.[1][3] This irreversible inhibition is sustained even after the drug is cleared from circulation, with the duration of effect dependent on receptor turnover rates rather than continuous drug exposure.[6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamics, pharmacokinetics and clinical efficacy of neratinib in HER2-positive breast cancer and breast cancer with HER2 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS 1259519-18-0 | LGC Standards [lgcstandards.com]
- 9. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neratinib - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Spectroscopic Properties of Neratinib-d6: A Technical Guide for Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Neratinib-d6, a deuterated isotopologue of the tyrosine kinase inhibitor Neratinib. This document is intended to assist researchers in the characterization and analysis of this compound, providing key data and experimental protocols.
Introduction to this compound
Neratinib is a potent, irreversible pan-HER (Human Epidermal Growth Factor Receptor) tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[1] this compound, in which six hydrogen atoms on the dimethylamino group have been replaced with deuterium, is a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard in mass spectrometry-based quantification assays.[2] The stable isotope labeling provides a distinct mass shift, allowing for accurate differentiation from the unlabeled drug without significantly altering its chemical properties.
Spectroscopic Data for Characterization
The following tables summarize the key spectroscopic data for this compound.
Table 1: General Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₃₀H₂₃D₆ClN₆O₃ | [3][4] |
| Molecular Weight | 563.08 g/mol | [2] |
| Exact Mass | 562.2366 u | [3][4] |
| Appearance | Neat solid (typical) | [3] |
| Purity (typical) | >95% (HPLC) | [3] |
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [5] |
| Precursor Ion (m/z) | 563.5 (theoretical [M+H]⁺) | N/A |
| Product Ion (m/z) | 112.17 | [5] |
| Use | Internal Standard for Quantification | [2] |
Note on NMR Data: As of the latest literature review, detailed 1H and 13C NMR spectral data, including chemical shifts and coupling constants for this compound, are not publicly available. This is common for proprietary compounds. However, the spectra would be expected to be very similar to that of unlabeled Neratinib, with the following key differences:
-
In the 1H NMR spectrum, the signal corresponding to the two methyl groups of the dimethylamino moiety would be absent.
-
In the 13C NMR spectrum, the carbon atoms of the deuterated methyl groups would exhibit a different splitting pattern due to C-D coupling and a slight upfield shift.
Table 3: UV-Visible and FT-IR Spectroscopic Data (for Neratinib)
| Technique | Key Features | Source |
| UV-Visible Spectroscopy | Maximum absorbance (λmax) at 265 nm in 0.1 N HCl. | N/A |
| FT-IR Spectroscopy | Characteristic peaks for functional groups (e.g., C=O, C≡N, C-Cl). The spectrum of this compound would additionally show C-D stretching vibrations. | N/A |
| Raman Spectroscopy | Strong C≡N stretching vibration band at 2208 cm⁻¹. | [6] |
Experimental Protocols
Mass Spectrometry Analysis
Objective: To confirm the mass and purity of this compound and to use it as an internal standard for the quantification of Neratinib in biological matrices.
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
For use as an internal standard, spike the biological sample (e.g., plasma) with a known concentration of the this compound stock solution during the sample extraction procedure. Protein precipitation is a common extraction method.[5]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ESI mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Set the MRM transition for this compound to m/z 563.5 → 112.17 (adjusting for the specific instrument). The precursor ion corresponds to [M+H]⁺.
-
The MRM transition for unlabeled Neratinib is m/z 557.51 → 112.17.[5]
-
NMR Spectroscopic Analysis
Objective: To confirm the structure of this compound, with particular attention to the successful incorporation of deuterium at the dimethylamino group.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is a common solvent for similar compounds.[8]
-
Ensure the sample is fully dissolved and free of particulate matter by filtering it through a glass wool plug into a clean, dry NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The spectrum should show all the expected proton signals for the Neratinib scaffold.
-
Crucially, the singlet corresponding to the six protons of the dimethylamino group (typically around 2.2-2.3 ppm in similar structures) should be absent or significantly reduced in intensity.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The spectrum should display the expected number of carbon signals for the Neratinib structure.
-
The carbon signals for the two methyl groups of the dimethylamino moiety will likely appear as a multiplet due to coupling with deuterium (¹JCD), providing direct evidence of deuteration.
-
Visualizations
Neratinib Signaling Pathway
Neratinib functions by irreversibly inhibiting the tyrosine kinase activity of HER1 (EGFR), HER2, and HER4.[1] This blocks the downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
Caption: Neratinib's mechanism of action via inhibition of HER receptors.
Experimental Workflow for this compound Characterization
The characterization of this compound involves a logical flow of analytical techniques to confirm its identity, purity, and structure.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. Neratinib | C30H29ClN6O3 | CID 9915743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. This compound | CAS 1259519-18-0 | LGC Standards [lgcstandards.com]
- 4. This compound | CAS 1259519-18-0 | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. Raman Microspectroscopic Evidence for the Metabolism of a Tyrosine Kinase Inhibitor, Neratinib, in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpar.com [ijpar.com]
- 8. rsc.org [rsc.org]
Neratinib-d6: A Technical Guide to its Binding Affinity and Inhibition of EGFR and HER2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of Neratinib-d6 to the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development and cancer research. This document details the quantitative binding data, experimental methodologies for assessing binding affinity, and the intricate signaling pathways affected by Neratinib's inhibitory action.
Executive Summary
Neratinib is a potent, irreversible pan-HER inhibitor that targets the kinase activity of EGFR (HER1), HER2, and HER4.[1] Its deuterated form, this compound, is utilized in research settings, and for the purpose of this guide, its binding affinity is considered comparable to that of Neratinib. Neratinib's mechanism of action involves the formation of a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the EGFR and HER2 receptors.[1] This irreversible binding leads to a sustained inhibition of receptor autophosphorylation and downstream signaling pathways, ultimately resulting in the arrest of the cell cycle and apoptosis in cancer cells overexpressing these receptors.
Quantitative Binding Affinity of Neratinib to EGFR and HER2
The inhibitory potency of Neratinib against EGFR and HER2 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Target Receptor | IC50 Value (nM) | Assay Type |
| EGFR (HER1) | 92 | Cell-free kinase assay |
| HER2 | 59 | Cell-free kinase assay |
Note: The IC50 values represent the concentration of Neratinib required to inhibit 50% of the kinase activity of the respective receptor in a cell-free system. These values highlight the potent and specific inhibitory activity of Neratinib against both EGFR and HER2.
Experimental Protocols for Determining Binding Affinity
The determination of Neratinib's binding affinity and inhibitory activity against EGFR and HER2 is conducted through rigorous experimental protocols. Below are detailed methodologies for key assays.
Cell-Free Kinase Assay for IC50 Determination
This assay measures the direct inhibitory effect of Neratinib on the kinase activity of purified EGFR and HER2 proteins.
Objective: To determine the concentration of Neratinib required to inhibit 50% of the enzymatic activity of EGFR and HER2.
Materials:
-
Purified recombinant human EGFR and HER2 kinase domains
-
Neratinib stock solution (in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Substrate peptide (tyrosine-containing)
-
Phospho-specific antibodies for the substrate
-
Detection reagent (e.g., HRP-conjugated secondary antibody, chemiluminescent substrate)
-
96-well microplates
-
Plate reader
Methodology:
-
Preparation of Reagents:
-
Dilute Neratinib to a range of concentrations in the kinase assay buffer.
-
Prepare a solution containing the purified kinase (EGFR or HER2) and the substrate peptide in the kinase assay buffer.
-
Prepare an ATP solution in the kinase assay buffer.
-
-
Assay Procedure:
-
Add the kinase/substrate solution to the wells of a 96-well plate.
-
Add the different concentrations of Neratinib to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for Neratinib binding.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection of Phosphorylation:
-
Transfer the reaction mixture to an ELISA plate coated with a capture antibody for the substrate.
-
Wash the plate to remove unbound components.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated substrate.
-
Incubate and wash the plate.
-
Add an HRP-conjugated secondary antibody.
-
Incubate and wash the plate.
-
Add a chemiluminescent substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the Neratinib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental workflow for the cell-free kinase assay.
Cell-Based Assay for Inhibition of Receptor Autophosphorylation
This assay evaluates the ability of Neratinib to inhibit the phosphorylation of EGFR and HER2 within a cellular context.
Objective: To determine the potency of Neratinib in inhibiting the autophosphorylation of EGFR and HER2 in cancer cell lines.
Materials:
-
Cancer cell lines overexpressing EGFR (e.g., A431) or HER2 (e.g., SK-BR-3, BT474)
-
Cell culture medium and supplements
-
Neratinib stock solution (in DMSO)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER2, anti-total-HER2
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent detection reagents
Methodology:
-
Cell Culture and Treatment:
-
Culture the selected cancer cell lines to a desired confluency.
-
Treat the cells with various concentrations of Neratinib for a specific duration (e.g., 2-24 hours).
-
For EGFR inhibition, cells may be stimulated with EGF to induce receptor phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a lysis buffer to extract total cellular proteins.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of EGFR and HER2.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels for each treatment condition.
-
Determine the concentration of Neratinib that causes a 50% reduction in receptor phosphorylation.
-
EGFR and HER2 Signaling Pathways and Inhibition by Neratinib
EGFR and HER2 are key members of the ErbB family of receptor tyrosine kinases. Their activation triggers a cascade of intracellular signaling events that drive cell proliferation, survival, and migration. Neratinib's irreversible binding to the kinase domain of these receptors effectively blocks these downstream pathways.
Overview of EGFR and HER2 Signaling
Upon ligand binding (for EGFR) or heterodimerization, EGFR and HER2 undergo dimerization and autophosphorylation of their intracellular tyrosine kinase domains. These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, leading to the activation of two major downstream signaling pathways:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates gene expression, cell proliferation, and differentiation.
-
PI3K-AKT-mTOR Pathway: Plays a crucial role in cell survival, growth, and metabolism.
Simplified EGFR and HER2 signaling pathways and the inhibitory action of Neratinib.
Mechanism of Irreversible Inhibition by Neratinib
Neratinib's unique chemical structure includes a Michael acceptor, which is a reactive group that can form a covalent bond with nucleophilic residues on proteins.[1] In the case of EGFR and HER2, this reactive group specifically targets a cysteine residue (Cys773 in EGFR and Cys805 in HER2) located in the ATP-binding pocket of the kinase domain.[1]
The formation of this irreversible covalent bond permanently inactivates the kinase, preventing the binding of ATP and subsequent autophosphorylation. This sustained inhibition is a key differentiator of Neratinib from reversible tyrosine kinase inhibitors and contributes to its potent anti-cancer activity.
Mechanism of irreversible inhibition by Neratinib.
Conclusion
This compound, as a research tool analogous to Neratinib, demonstrates potent and irreversible inhibitory activity against EGFR and HER2 receptors. The quantitative binding data, supported by detailed experimental protocols, provide a solid foundation for its use in preclinical studies. The comprehensive blockade of the MAPK and PI3K-AKT-mTOR signaling pathways through its unique covalent binding mechanism underscores its therapeutic potential in cancers driven by aberrant EGFR and HER2 signaling. This technical guide serves as a valuable resource for the scientific community to further explore the applications and mechanisms of this important pan-HER inhibitor.
References
In-Vitro Evaluation of Neratinib's Anti-Tumor Activity: A Technical Guide
An Important Note on Neratinib-d6: This document focuses on the in-vitro anti-tumor activity of Neratinib. The requested topic, "this compound," refers to a deuterated analog of Neratinib.[1][2][3][4] In pharmaceutical research, deuterated compounds like this compound are primarily utilized as internal standards in analytical methods, such as mass spectrometry and liquid chromatography, to enhance the precision of quantifying Neratinib in biological samples.[1][5] There is no scientific evidence to suggest that the deuteration in this compound alters its fundamental anti-tumor properties. Therefore, this guide assumes that the in-vitro anti-tumor activity of this compound is biologically equivalent to that of Neratinib. All data and protocols presented herein are based on studies conducted with Neratinib.
Introduction to Neratinib
Neratinib is an oral, irreversible, pan-HER tyrosine kinase inhibitor (TKI).[6] It targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[7] By covalently binding to a cysteine residue in the ATP-binding pocket of these receptors, Neratinib effectively blocks their autophosphorylation and subsequent activation of downstream signaling pathways.[6] This inhibition ultimately leads to decreased cell proliferation and the induction of apoptosis in cancer cells that overexpress or have mutations in these receptors.[7][8]
Quantitative Assessment of Anti-Tumor Activity
The in-vitro potency of Neratinib has been evaluated across various cancer cell lines, primarily focusing on those with HER2 amplification or mutations. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
| Cell Line | Cancer Type | HER2 Status | IC50 (nM) | Assay Type | Reference |
| BT-474 | Breast Cancer | Amplified | 2-3 | Proliferation Assay | [6] |
| SK-BR-3 | Breast Cancer | Amplified | 2-3 | Proliferation Assay | [6] |
| 3T3/neu | Fibrosarcoma | Transfected | 2-3 | Proliferation Assay | [6] |
| A431 | Epidermoid Carcinoma | EGFR Dependent | 81 | Proliferation Assay | [6] |
| H2170 | Lung Cancer | Amplified | Not specified | Proliferation Assay | [9] |
| Calu-3 | Lung Cancer | Amplified | Not specified | Proliferation Assay | [9] |
| H1781 | Lung Cancer | Mutant | Not specified | Proliferation Assay | [9] |
Key Signaling Pathways Affected by Neratinib
Neratinib's primary mechanism of action involves the inhibition of the HER family of receptors, which disrupts major downstream signaling cascades crucial for tumor cell growth and survival. The two principal pathways affected are the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[6]
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | CAS 1259519-18-0 | LGC Standards [lgcstandards.com]
- 5. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Anti-tumor activity of neratinib, a pan-HER inhibitor, in gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-tumor effect of neratinib against lung cancer cells harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Neratinib-d6 and its Inhibition of Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract
Neratinib, and its deuterated isotopologue Neratinib-d6, is a potent, orally available, and irreversible pan-ErbB family tyrosine kinase inhibitor.[1][2] It exerts its anti-tumor activity by covalently binding to and inhibiting the epidermal growth factor receptor (EGFR or HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[3][4] This irreversible inhibition blocks receptor autophosphorylation, leading to the downregulation of critical downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK cascades.[3][5] The subsequent disruption of these pathways results in the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in cancer cells overexpressing these receptors.[6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the inhibition of downstream signaling, supported by quantitative data and detailed experimental protocols.
Introduction: Neratinib and the Role of Deuteration
Neratinib is a small molecule kinase inhibitor approved for the treatment of HER2-positive breast cancer.[3][7] It belongs to a class of irreversible inhibitors that form a covalent bond with a cysteine residue within the ATP-binding pocket of the target kinase, leading to sustained inhibition.[4][5]
This compound is a stable, deuterium-labeled version of Neratinib.[2] In drug development and research, deuterated compounds are primarily used as internal standards for quantitative mass spectrometry assays due to their nearly identical chemical properties but distinct mass.[2][8] From a mechanistic standpoint, the biological activity of this compound in inhibiting signaling pathways is considered identical to that of Neratinib. Therefore, the data and mechanisms described herein for Neratinib are directly applicable to this compound.
Core Mechanism of Action
Neratinib's primary targets are the receptor tyrosine kinases EGFR (HER1), HER2, and HER4.[1][4] Upon ligand binding (for EGFR and HER4) or through overexpression-driven dimerization (for HER2), these receptors undergo autophosphorylation on specific tyrosine residues in their intracellular domain.[3] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.
Neratinib irreversibly binds to conserved cysteine residues (Cys-773 in EGFR and Cys-805 in HER2) in the ATP-binding pocket of these receptors.[4] This covalent modification physically blocks ATP from binding, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways.[3][9] This sustained, irreversible inhibition is a key feature that distinguishes Neratinib from reversible inhibitors.[4]
Inhibition of Downstream Signaling Pathways
The activation of HER family receptors triggers at least two major signaling cascades that are crucial for cell growth, survival, and proliferation: the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[3][5] Neratinib effectively blocks both of these axes.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Upon HER receptor activation, PI3K is recruited to the plasma membrane, where it phosphorylates PIP2 to PIP3. PIP3, in turn, activates the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth while inhibiting apoptosis. Neratinib's blockade of HER phosphorylation prevents the activation of PI3K and, consequently, the entire downstream cascade, leading to reduced cell survival and proliferation.[4][10]
References
- 1. Neratinib, A Novel HER2-Targeted Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining neratinib with CDK4/6, mTOR and MEK inhibitors in models of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nerlynxhcp.com [nerlynxhcp.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 10. mdpi.com [mdpi.com]
Navigating the Stability and Degradation Landscape of Neratinib-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and degradation profile of Neratinib-d6 under typical laboratory conditions. Designed for professionals in pharmaceutical research and development, this document synthesizes available data to offer a clear understanding of the molecule's behavior, crucial for its application as an internal standard in analytical methodologies.
Core Stability Profile of Neratinib
While specific stability studies on this compound are not extensively published, a robust understanding can be derived from the well-documented stability of its non-deuterated counterpart, Neratinib (HKI-272). The primary degradation pathway of Neratinib in solution is highly dependent on pH. The molecule exhibits its greatest stability in acidic conditions, specifically between pH 3 and 4. As the pH increases towards neutral and basic conditions (pH 6 and above), the rate of degradation accelerates significantly, eventually reaching a maximum plateau in the pH range of 8 to 12.[1] The degradation follows pseudo-first-order kinetics across all pH levels.[1]
The main degradation event involves a cascade of reactions within the dimethylamino crotonamide group of the molecule.[1] This process is believed to be initiated by an isomerization from an allyl amine to an enamine, which is the rate-determining step.[1] This is followed by hydrolysis and a subsequent cyclization to form a stable lactam.[1] Given that the deuterium substitution in this compound is on the dimethylamino group, it is not expected to fundamentally alter this degradation pathway, although minor kinetic differences may exist.
Table 1: Summary of Neratinib Solution Stability as a Function of pH
| pH Range | Stability Profile | Degradation Rate |
| 3 - 4 | Most Stable | Minimal |
| ~ 6 | Onset of Rapid Degradation | Increases rapidly |
| 8 - 12 | Least Stable | Approaches maximum asymptotic limit |
Experimental Protocols for Stability Assessment
The following methodologies are standard for evaluating the stability of pharmaceutical compounds like Neratinib and can be adapted for this compound.
Forced Degradation Studies
Forced degradation, or stress testing, is essential to identify potential degradation products and establish the intrinsic stability of a drug substance.
Objective: To generate degradation products under stressed conditions to develop and validate a stability-indicating analytical method.
Typical Stress Conditions:
-
Acidic Hydrolysis: 1N HCl at 60°C for 10 hours.[2]
-
Basic Hydrolysis: 1N NaOH at 60°C for 10 hours.[2]
-
Oxidative Degradation: 5% H₂O₂ at room temperature for 18 hours.[2]
-
Thermal Degradation: Dry heat at a specified temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Exposure to a combination of UV and visible light (as per ICH Q1B guidelines).
Analytical Method for Stability Monitoring
A validated, stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Table 2: Example HPLC Method Parameters for Neratinib Analysis
| Parameter | Specification |
| Column | C18 (e.g., 150 x 4.6 mm, 5µm)[3] |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.40) and an organic solvent (e.g., ethanol or acetonitrile).[3][4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 215 nm[4] |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 10 µL |
Visualizing Key Processes
Experimental Workflow for Forced Degradation Studies
The following diagram outlines a typical workflow for conducting forced degradation studies on this compound.
Caption: Workflow for Forced Degradation of this compound.
Neratinib's Mechanism of Action Signaling Pathway
Neratinib functions as an irreversible pan-HER inhibitor, targeting EGFR (HER1), HER2, and HER4.[5][6][7] This inhibition blocks the autophosphorylation of these receptors, thereby disrupting downstream signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[5][6]
Caption: Neratinib's Inhibition of HER Signaling Pathways.
Identified Degradation Products and Impurities
During the synthesis and storage of Neratinib, several related substances can be formed. These include unreacted starting materials and degradation products.[3] While a comprehensive list of this compound specific degradation products is not available, known impurities of Neratinib include Neratinib pyridine N-oxide and Neratinib quinoline N-oxide.[8] It is plausible that under oxidative stress, deuterated analogues of these N-oxides could be formed from this compound.
Conclusion
The stability of this compound is intrinsically linked to that of Neratinib. The primary degradation pathway is pH-dependent and occurs at the crotonamide moiety of the molecule. For its intended use as an internal standard in mass spectrometry-based bioanalytical assays, it is crucial to handle stock solutions and samples within a pH range of 3 to 4 to ensure stability. The provided experimental workflows and analytical method parameters offer a solid foundation for researchers to further investigate and confirm the stability and degradation profile of this compound in their specific laboratory settings. This understanding is paramount for ensuring the accuracy and reliability of quantitative analytical data.
References
- 1. Preformulation stability study of the EGFR inhibitor HKI-272 (Neratinib) and mechanism of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neratinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Methodological & Application
Application Notes and Protocols for Neratinib-d6 in Cell Culture-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neratinib is a potent, irreversible, small-molecule inhibitor of the pan-HER (ErbB) family of receptor tyrosine kinases, targeting EGFR (HER1), HER2, and HER4.[1][2][3] By covalently binding to a cysteine residue in the ATP-binding pocket of these receptors, neratinib blocks their autophosphorylation and downstream signaling through critical pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[3][4][5] This inhibition leads to cell cycle arrest and apoptosis in cancer cells that overexpress HER2.[2][5][6]
Neratinib-d6 is the deuterium-labeled form of neratinib.[3][7] Stable isotope-labeled compounds like this compound are primarily used as internal standards in analytical methods, such as mass spectrometry, for the precise quantification of neratinib in biological samples.[7] In cell culture-based assays, this compound is expected to exhibit the same biological activity and mechanism of action as neratinib, making it a suitable tool for various in vitro studies.[3][7]
These application notes provide detailed protocols for the use of this compound in common cell culture-based assays, including cell viability, western blotting, and cell cycle analysis.
Physicochemical Properties and Storage
| Property | Value |
| Chemical Name | (E)-N-(4-((3-chloro-4-((pyridin-2-yl)methoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino-d6)but-2-enamide |
| Molecular Formula | C₃₀H₂₃ClD₆N₆O₃ |
| Appearance | Off-white to yellow powder[8] |
| Solubility | Soluble in DMSO[8] |
| Storage (Powder) | Store at 4°C, protected from light.[9] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. |
Data Presentation: In Vitro Efficacy of Neratinib
The following table summarizes the half-maximal inhibitory concentrations (IC50) of neratinib against various cancer cell lines. As this compound is biologically equivalent to neratinib, similar IC50 values are expected in these cell lines.
| Cell Line | Cancer Type | HER2 Status | IC50 (nM) | Reference |
| BT-474 | Breast Cancer | Overexpressing | <5 | [2] |
| SK-BR-3 | Breast Cancer | Overexpressing | ≤3 | [1] |
| HCC-1954 | Breast Cancer | Overexpressing | Not specified | [5] |
| A431 | Epidermoid Carcinoma | EGFR Amplified | 81 | [2] |
| H2170 | Lung Cancer | HER2 Amplified | Not specified | [6] |
| Calu-3 | Lung Cancer | HER2 Amplified | Not specified | [6] |
| H1781 | Lung Cancer | HER2 Mutant | Not specified | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and a general experimental workflow for its use in cell culture assays.
Caption: this compound Signaling Pathway Inhibition.
Caption: General Experimental Workflow for this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.63 mg of this compound (MW: 563.1 g/mol , adjusted for d6) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability Assay (SRB Assay)
Materials:
-
HER2-positive cancer cell line (e.g., BT-474, SK-BR-3)
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium to achieve final concentrations ranging from 0.001 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours.[5]
-
Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with deionized water and allow it to air dry.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.
-
Wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for HER2 Pathway Inhibition
Materials:
-
HER2-positive cancer cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM) or vehicle control for a specified time (e.g., 6 hours).[10]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis
Materials:
-
HER2-positive cancer cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
6-well cell culture plates
-
PBS
-
70% ethanol, ice-cold
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at relevant concentrations (e.g., 0.065 µM and 0.133 µM) or vehicle control for 48 hours.[5]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Safety and Handling
This compound should be handled with care in a laboratory setting.[11] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[11] Avoid inhalation of the powder and contact with skin and eyes.[11] In case of contact, wash the affected area thoroughly with water.[11] Consult the Safety Data Sheet (SDS) for complete safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Application Note: High-Throughput Quantification of Neratinib in Human Plasma using Neratinib-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of neratinib in human plasma. Neratinib, an irreversible pan-HER inhibitor, requires precise pharmacokinetic monitoring in clinical research.[1][2][3][4][5] This method utilizes Neratinib-d6, a stable isotope-labeled internal standard, to ensure high accuracy and precision.[6][7][8] The protocol employs a straightforward protein precipitation extraction procedure followed by a rapid UPLC separation, making it suitable for high-throughput analysis. The method has been validated following FDA guidelines for bioanalytical method validation.[9][10]
Introduction
Neratinib is a potent, irreversible tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2][3][4][11] By covalently binding to these receptors, neratinib effectively blocks downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to reduced tumor cell proliferation and survival.[1][2][11] Given its significance in the treatment of HER2-positive breast cancer, accurate and reliable quantification of neratinib in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring.[5]
LC-MS/MS is the preferred analytical technique for the quantification of small molecule drugs in complex biological fluids due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS assays. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the results.[6][9]
This application note provides a detailed protocol for the extraction and quantification of neratinib in human plasma using this compound as an internal standard. The method is validated for linearity, precision, accuracy, and recovery.
Signaling Pathway of Neratinib
Caption: Neratinib signaling pathway.
Experimental Protocol
Materials and Reagents
-
Neratinib analytical standard
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., SCIEX Triple Quad 5500)
-
Analytical balance
-
Microcentrifuge
-
Pipettes
Stock and Working Solutions
-
Neratinib Stock Solution (1 mg/mL): Accurately weigh and dissolve neratinib in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Neratinib Working Solutions: Prepare serial dilutions of the neratinib stock solution in 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation
Caption: Sample preparation workflow.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Vortex briefly.
-
Add 400 µL of acetonitrile to precipitate proteins.[9]
-
Vortex for 2 minutes.[9]
-
Centrifuge at 13,000 x g for 5 minutes.[9]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 60:40 Mobile Phase A:Mobile Phase B).[9]
-
Transfer to an autosampler vial for injection.
LC-MS/MS Conditions
Chromatographic Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.3 mL/min[12] |
| Gradient | As required for optimal separation |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Neratinib | 557.0 > 512.0[9] |
| This compound | 563.0 > 512.0[9] |
| Collision Energy | 38 V[9] |
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of neratinib using this compound as an internal standard.
Table 1: Linearity and Lower Limit of Quantification
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Neratinib | 2 - 1000[9][10] | 2[9][10] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 6 | < 6.2 | < 6.2 | 98.9 - 106.5[9] |
| Medium | 100 | < 6.2 | < 6.2 | 98.9 - 106.5[9] |
| High | 800 | < 6.2 | < 6.2 | 98.9 - 106.5[9] |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Neratinib | > 85 |
Conclusion
This application note presents a validated LC-MS/MS method for the reliable quantification of neratinib in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, while the simple protein precipitation protocol allows for high-throughput analysis. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of neratinib in a research setting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 4. researchgate.net [researchgate.net]
- 5. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. This compound | CAS 1259519-18-0 | LGC Standards [lgcstandards.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nerlynxhcp.com [nerlynxhcp.com]
- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Neratinib in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Neratinib in human plasma. Neratinib-d6, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure and offers a linear range of 2–1,000 ng/mL.[1][2] This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Neratinib.
Introduction
Neratinib is an oral, irreversible tyrosine kinase inhibitor that targets the HER2 and EGFR pathways, and it is utilized in the treatment of certain types of breast cancer.[1][2] Accurate and reliable quantification of Neratinib in plasma is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard like this compound is essential for correcting potential matrix effects and variabilities during sample processing and analysis.[3][4][5] This document provides a detailed protocol for the bioanalytical method, including sample preparation, chromatographic and mass spectrometric conditions, and comprehensive validation data.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of Neratinib in plasma is depicted below.
Caption: Experimental workflow for Neratinib quantification.
Materials and Reagents
-
Neratinib reference standard (free base)
-
This compound internal standard[1]
-
HPLC grade acetonitrile, methanol, and water[1]
-
Ammonium formate and formic acid[1]
-
Control human plasma (EDTA)[1]
-
Dimethyl sulfoxide (DMSO)
Instrumentation
-
Liquid Chromatography: Acquity UPLC BEH Shield RP18 column or equivalent[1]
-
Mass Spectrometer: ABI 4000 mass spectrometer or a comparable triple quadrupole instrument capable of multiple reaction monitoring (MRM)[1]
Protocols
-
Stock Solutions (1 mg/mL): Independently prepare stock solutions of Neratinib and this compound at a concentration of 1 mg/mL in DMSO. Store at -80 °C.[1]
-
Working Solutions: On the day of analysis, prepare serial dilutions of the Neratinib stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.[1]
-
Internal Standard Working Solution (0.2 µg/mL): Dilute the this compound stock solution in a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 0.2 µg/mL.[1]
-
Prepare calibration standards by spiking control human plasma with the appropriate Neratinib working solutions to achieve final concentrations of 2, 5, 10, 30, 100, 300, and 1,000 ng/mL.[1]
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 6, 80, and 800 ng/mL) in the same manner as the calibration standards.[1]
-
To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the 0.2 µg/mL this compound internal standard working solution.[1]
-
Add 50 µL of 50 mM ammonium formate buffer.[1]
-
Vortex the mixture for 1 minute.[1]
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex for an additional 2 minutes.[1]
-
Centrifuge the samples at 13,000 x g for 5 minutes at room temperature.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Acquity UPLC BEH Shield RP18, 1.7 µm |
| Mobile Phase | Gradient of Methanol and Water with 10% Ammonium Acetate[1] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Retention Time | Approximately 2.8 min for both Neratinib and this compound[1] |
Table 2: Mass Spectrometric Conditions
| Parameter | Neratinib | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] | ESI, Positive |
| MRM Transition | m/z 557.3 → 112.15[6] | m/z 563.3 → 112.15 (example) |
| Collision Energy | Optimized for signal intensity | Optimized for signal intensity |
| Dwell Time | 200 ms | 200 ms |
Method Validation Summary
The bioanalytical method was validated according to the FDA guidelines.[1] The results are summarized below.
Table 3: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 2–1,000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1] |
Table 4: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC (6) | < 15% | < 15% | 85-115% |
| Mid QC (80) | < 15% | < 15% | 85-115% |
| High QC (800) | < 15% | < 15% | 85-115% |
| Based on representative data meeting FDA guidance.[1] |
Table 5: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Neratinib | > 85% | < 15% |
| This compound | > 85% | < 15% |
| Based on typical acceptable values for bioanalytical methods. |
Table 6: Stability
| Stability Condition | Result |
| Bench-top (4 hours at room temp) | Stable (Recovery 91.4-102.2%)[1] |
| Freeze-thaw (3 cycles) | Stable (Recovery 91.7-108.6%)[1] |
| Long-term (-80 °C for 10 months) | Stable (Recovery 92.4-101.4%)[1] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of Neratinib in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The method has been successfully validated and is suitable for supporting clinical and pharmacokinetic studies of Neratinib.
References
- 1. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Method Development for Pharmacokinetic Studies of Neratinib using Neratinib-d6 as an Internal Standard
Application Note and Protocol
Introduction
Neratinib is an irreversible pan-HER tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[1] Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing strategies and ensuring therapeutic efficacy. This document provides a detailed methodology for the quantitative analysis of neratinib in plasma samples using a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Neratinib-d6, is employed.[2] This method is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical pharmacokinetic studies of neratinib.
Neratinib is metabolized primarily by the cytochrome P450 enzyme CYP3A4. Its absorption can be influenced by gastrointestinal pH.[3] Key pharmacokinetic parameters of interest include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[1][3]
Experimental Protocols
Materials and Reagents
-
Neratinib reference standard (Purity >99%)
-
This compound internal standard (Purity >99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Control human plasma (with anticoagulant, e.g., K2EDTA)
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Neratinib Stock Solution (1 mg/mL): Accurately weigh and dissolve neratinib in a suitable solvent such as methanol or DMSO to a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.
-
Neratinib Working Solutions: Prepare serial dilutions of the neratinib stock solution in 50:50 acetonitrile/water to create working solutions for calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the neratinib working solutions to prepare a series of calibration standards at concentrations ranging from 1 to 1000 ng/mL. A typical calibration curve may include concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels:
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 300 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation from Plasma
The protein precipitation method is a simple and effective technique for extracting neratinib from plasma samples.[2][4]
-
To 100 µL of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at 13,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Chromatographic Conditions
-
UPLC System: A Waters ACQUITY UPLC system or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.1-4.0 min: Return to 20% B and re-equilibrate.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key MS Parameters (to be optimized for the specific instrument):
-
Curtain Gas: 20 psi
-
Collision Gas: Medium
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Declustering Potential (DP): 80 V
-
Entrance Potential (EP): 10 V
-
Collision Energy (CE): 45 V
-
Collision Cell Exit Potential (CXP): 15 V
-
Data Presentation and Analysis
Calibration Curve
The calibration curve is constructed by plotting the peak area ratio of neratinib to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used for the analysis. The calibration range should be established with a correlation coefficient (r²) of ≥ 0.99.
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the key acceptance criteria and typical performance data.
Table 1: Key Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Should be minimal and consistent |
| Stability | Analyte should be stable under various storage and handling conditions |
Table 2: Example Quantitative Data for Method Validation
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.95 | 95.0 | 8.5 |
| LQC | 3 | 2.91 | 97.0 | 6.2 |
| MQC | 300 | 309.0 | 103.0 | 4.8 |
| HQC | 800 | 824.0 | 103.0 | 3.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the pharmacokinetic analysis of neratinib.
Caption: Workflow for Neratinib Pharmacokinetic Analysis.
Neratinib Signaling Pathway Inhibition
Neratinib functions by irreversibly inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Caption: Neratinib Inhibition of HER Family Signaling Pathways.
References
- 1. io.ctdm.org.cn [io.ctdm.org.cn]
- 2. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of neratinib during coadministration with lansoprazole in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application of Neratinib-d6 in Studying Drug Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to utilizing Neratinib-d6, a stable isotope-labeled internal standard, for the accurate and reliable study of Neratinib's metabolism. The following sections detail its application in key in vitro drug metabolism assays, including metabolic stability, metabolite identification, and reaction phenotyping.
Introduction
Neratinib is an irreversible pan-HER tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. It is clinically approved for the treatment of HER2-positive breast cancer. Understanding the metabolic fate of Neratinib is crucial for characterizing its pharmacokinetic profile, identifying potential drug-drug interactions, and ensuring its safe and effective use.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). This compound has a chemical structure identical to Neratinib, except that six hydrogen atoms have been replaced with deuterium. This results in a 6 Dalton mass shift, allowing it to be distinguished from the unlabeled Neratinib by a mass spectrometer. Since this compound has nearly identical physicochemical properties to Neratinib, it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency, thus correcting for variability in sample preparation and analysis.
Key Applications
The primary applications of this compound in drug metabolism studies include:
-
Metabolic Stability Assays: this compound serves as an internal standard for the accurate quantification of the parent drug (Neratinib) over time in in vitro systems like human liver microsomes (HLMs) or hepatocytes. This allows for the precise determination of the intrinsic clearance of Neratinib.
-
Metabolite Identification: The unique isotopic signature of this compound aids in the confident identification of drug-related metabolites from complex biological matrices. By comparing the mass spectra of samples incubated with Neratinib versus those incubated with a mixture of Neratinib and this compound, metabolites can be readily distinguished from endogenous background ions.
-
Reaction Phenotyping: In studies designed to identify the specific enzymes responsible for Neratinib's metabolism (e.g., cytochrome P450s), this compound is used as an internal standard to accurately quantify the rate of metabolite formation by individual recombinant enzymes.
-
Pharmacokinetic (PK) Studies: In both preclinical and clinical PK studies, this compound is an essential internal standard for the quantification of Neratinib in various biological fluids such as plasma and urine, ensuring the generation of high-quality pharmacokinetic data.
Data Presentation
The following tables provide examples of quantitative data that can be generated using the described protocols.
Table 1: In Vitro Metabolic Stability of Neratinib in Human Liver Microsomes
| Parameter | Value |
| Neratinib Initial Concentration (µM) | 1 |
| HLM Protein Concentration (mg/mL) | 0.5 |
| Half-life (t½, min) | 15.2 |
| Intrinsic Clearance (CLint, µL/min/mg) | 45.6 |
Table 2: Major Metabolites of Neratinib Identified in Human Hepatocytes
| Metabolite | Metabolic Reaction | Mass Shift from Parent | Proposed Structure |
| M1 | N-dealkylation | -C4H8 | Removal of the dimethylaminoethyl group |
| M2 | O-demethylation | -CH2 | Demethylation of the methoxyquinoline moiety |
| M3 | Hydroxylation | +O | Addition of a hydroxyl group to the quinoline ring |
| M4 | N-oxidation | +O | Oxidation of the dimethylamino group |
Table 3: Relative Contribution of CYP Isoforms to Neratinib Metabolism
| CYP Isoform | Relative Contribution (%) |
| CYP3A4 | 85 |
| CYP2D6 | 10 |
| Other CYPs | 5 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of Neratinib in Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance (CLint) of Neratinib.
Materials:
-
Neratinib
-
This compound (as internal standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) containing a suitable internal standard concentration (e.g., 100 nM this compound)
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Prepare a stock solution of Neratinib in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding HLMs to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding Neratinib (final concentration, e.g., 1 µM) to the HLM suspension and immediately adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold ACN with this compound.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of Neratinib to this compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of Neratinib remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL protein concentration).
Protocol 2: Metabolite Identification of Neratinib in Human Hepatocytes
Objective: To identify the major metabolites of Neratinib.
Materials:
-
Neratinib
-
This compound
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Collagen-coated plates
-
Acetonitrile (ACN)
-
Formic acid
Procedure:
-
Thaw and plate the cryopreserved human hepatocytes according to the supplier's instructions.
-
Allow the cells to attach and recover overnight.
-
Remove the medium and replace it with fresh, pre-warmed medium containing Neratinib (e.g., 10 µM). In a parallel incubation, use a mixture of Neratinib and this compound (1:1 ratio).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 4 hours).
-
After incubation, collect the medium and quench the reaction by adding an equal volume of cold ACN.
-
Centrifuge the samples to precipitate proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer capable of performing MS/MS fragmentation.
Data Analysis:
-
Analyze the data for potential metabolites by looking for mass shifts from the parent drug corresponding to common metabolic biotransformations (e.g., +16 for hydroxylation, -14 for O-demethylation).
-
Confirm the drug-related nature of these potential metabolites by observing the characteristic doublet peak in the samples incubated with the Neratinib/Neratinib-d6 mixture, where the two peaks are separated by the mass difference of the deuterium labels (6 Da for this compound).
-
Perform MS/MS fragmentation on the parent drug and the potential metabolites to elucidate the site of metabolic modification.
Protocol 3: Reaction Phenotyping of Neratinib Metabolism using Recombinant Human CYP Enzymes
Objective: To identify the primary CYP enzymes responsible for Neratinib metabolism.
Materials:
-
Neratinib
-
This compound
-
A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with this compound
Procedure:
-
Prepare incubation mixtures containing the phosphate buffer, the NADPH regenerating system, and an individual recombinant CYP enzyme.
-
Pre-warm the mixtures to 37°C.
-
Initiate the reaction by adding Neratinib (at a concentration below its Km, e.g., 1 µM).
-
Incubate for a time period within the linear range of metabolite formation (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold ACN containing this compound.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of a specific metabolite (e.g., M1 or M2).
Data Analysis:
-
Calculate the rate of metabolite formation for each CYP isoform (pmol/min/pmol CYP).
-
Determine the relative contribution of each isoform by comparing the rate of metabolism by each enzyme.
Visualizations
Caption: Experimental workflow for the in vitro metabolic stability assay of Neratinib.
Caption: Simplified signaling pathway inhibited by Neratinib.
Application Notes and Protocols for the Use of Neratinib in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neratinib is a potent, irreversible, small-molecule, pan-HER tyrosine kinase inhibitor that targets HER1 (EGFR), HER2, and HER4.[1][2] It has demonstrated efficacy in the treatment of HER2-positive breast cancer and is under investigation for other solid tumors.[2][3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly utilized in preclinical cancer research. These models are recognized for their ability to recapitulate the heterogeneity and molecular characteristics of the original patient tumor, offering a more predictive model for evaluating therapeutic responses compared to traditional cell line-derived xenografts.[4]
These application notes provide a comprehensive overview of the use of neratinib in PDX models, including detailed experimental protocols, quantitative data from preclinical studies, and visualization of the associated signaling pathways and experimental workflows. While the focus is on neratinib, the deuterated form, Neratinib-d6, is often used as an internal standard in pharmacokinetic analyses but not typically as the therapeutic agent in efficacy studies. The protocols outlined here are for the therapeutic use of neratinib.
Signaling Pathway
Neratinib exerts its anti-tumor effects by irreversibly binding to the intracellular kinase domains of HER family receptors, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, primarily the PI3K/Akt and MAPK/ERK pathways.[3][5]
Caption: Neratinib inhibits HER family receptors, blocking downstream PI3K/Akt and MAPK pathways.
Quantitative Data from Preclinical PDX Studies
The following tables summarize the in vivo efficacy of neratinib in different PDX models.
Table 1: Efficacy of Neratinib in Colorectal Cancer PDX Models [4]
| PDX Model | Subtype | Mutation Profile | Treatment Group | Tumor Growth Inhibition (TGI) (%) | p-value vs. Control |
| CTG-0117 | Inflammatory | KRAS WT/MSS | Neratinib (40 mg/kg) | 49 | 0.17 |
| Trametinib (1.0 mg/kg) | 43 | 0.215 | |||
| Neratinib + Trametinib | 76 | 0.009 | |||
| CTG-0382 | Inflammatory | KRAS MT/MSS | Neratinib (40 mg/kg) | 40 | 0.11 |
| Trametinib (1.0 mg/kg) | 62 | 0.009 | |||
| Neratinib + Trametinib | 80 | 0.001 | |||
| CTG-0406 | Inflammatory | KRAS MT/MSS | Neratinib (40 mg/kg) | 46 | 0.0006 |
| Trametinib (1.0 mg/kg) | 43 | 0.001 | |||
| Neratinib + Trametinib | 67 | 0.0001 | |||
| CTG-0069 | Stem-like | KRAS MT/MSS | Neratinib (40 mg/kg) | 32 | 0.31 |
| Trametinib (1.0 mg/kg) | 39 | 0.12 | |||
| Neratinib + Trametinib | 61 | 0.015 | |||
| CTG-0079 | Stem-like | KRAS MT/MSS | Neratinib (40 mg/kg) | 22 | 0.51 |
| Trametinib (1.0 mg/kg) | 10 | 0.91 | |||
| Neratinib + Trametinib | 42 | 0.068 |
Table 2: Efficacy of Neratinib Combinations in HER2+ PDX Models [5][6]
| PDX Model | Cancer Type | Previous HER2 Therapy | Combination Treatment | Outcome |
| TMR-248 | Breast | Yes | Neratinib + Palbociclib | Significantly extended Event-Free Survival (EFS) |
| MDA-PDX.003.025 | Breast | Yes | Neratinib + Palbociclib | Significantly extended EFS |
| B8086 | Colorectal | No | Neratinib + Palbociclib | Significantly extended EFS |
| MDA-PDX.003.087 | Colorectal | Yes | Neratinib + Palbociclib | Significantly extended EFS |
| MDA-PDX.003.164 | Esophageal | Yes | Neratinib + Palbociclib | Significantly extended EFS |
| DF-BM354 & DF-BM355 | Breast Cancer Brain Metastasis | Not specified | Neratinib + T-DM1 | Significantly reduced tumor growth compared to single agents[7] |
Experimental Protocols
A generalized workflow for conducting a neratinib study using PDX models is presented below.
Caption: Experimental workflow for neratinib efficacy studies in PDX models.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general steps for establishing PDX models from fresh patient tumor tissue.[4][8]
Materials:
-
Fresh patient tumor tissue collected in sterile transport medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin).[4]
-
Immunodeficient mice (e.g., NOD/SCID, NSG).[8]
-
Matrigel.[8]
-
Surgical instruments (scalpels, forceps).
-
Anesthesia (e.g., isoflurane).
-
Analgesics.
Procedure:
-
Tumor Tissue Preparation:
-
In a sterile biosafety cabinet, wash the fresh tumor tissue with cold PBS.
-
Remove any non-tumor tissue (e.g., fat, necrotic tissue).
-
Cut the tumor into small fragments (approximately 2-3 mm³).[4]
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Coat a tumor fragment with Matrigel and implant it into the subcutaneous pocket.[8]
-
Close the incision with surgical clips or sutures.
-
Administer post-operative analgesics as required.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth by caliper measurements.
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When the initial tumor (P0) reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
Prepare tumor fragments as described in step 1 and implant them into a new cohort of mice to expand the PDX model (P1).
-
It is recommended to passage the tumors for 2-3 generations to obtain a sufficient number of mice for efficacy studies.[8]
-
Protocol 2: Neratinib Administration in PDX Models
This protocol provides guidance on the preparation and administration of neratinib for in vivo studies.
Materials:
-
Neratinib powder.
-
Vehicle for oral formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Oral gavage needles.
-
Syringes.
Procedure:
-
Neratinib Formulation:
-
Prepare the vehicle solution under sterile conditions.
-
Calculate the required amount of neratinib based on the desired dose (e.g., 10-40 mg/kg) and the number and weight of the mice.[4][5]
-
Suspend the neratinib powder in the vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.
-
-
Administration:
-
When the PDX tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[5]
-
Administer neratinib or vehicle to the respective groups via oral gavage daily.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Protocol 3: Immunohistochemistry (IHC) for HER2 and Phosphorylated Proteins
This protocol describes the general steps for performing IHC on PDX tumor tissues to assess protein expression and phosphorylation status.[9][10]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections (4-5 µm).
-
Primary antibodies (e.g., anti-HER2, anti-phospho-Akt, anti-phospho-ERK).
-
Secondary antibody detection system (e.g., HRP-conjugated).
-
Antigen retrieval solution (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0).
-
Chromogen (e.g., DAB).
-
Hematoxylin for counterstaining.
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating the slides in the appropriate antigen retrieval solution at 95-100°C for 20-40 minutes.[11]
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate with the primary antibody at the optimal dilution and temperature.
-
Wash and incubate with the secondary antibody.
-
Develop the signal with the chromogen.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene, and coverslip with mounting medium.
-
-
Imaging and Analysis:
-
Image the slides using a brightfield microscope.
-
Scoring can be performed based on staining intensity and the percentage of positive cells.[11]
-
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol provides a general framework for analyzing the activation of signaling pathways in PDX tumor lysates.[12]
Materials:
-
Frozen PDX tumor tissue.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (e.g., GAPDH).
-
Conclusion
The use of neratinib in patient-derived xenograft models provides a valuable preclinical platform to evaluate its therapeutic efficacy, investigate mechanisms of action and resistance, and identify potential combination strategies. The protocols and data presented in these application notes are intended to serve as a comprehensive resource for researchers in the field of oncology drug development. Adherence to detailed and standardized protocols is crucial for generating reproducible and clinically relevant data.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neratinib for HER2-positive breast cancer with an overlooked option - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining neratinib with CDK4/6, mTOR and MEK inhibitors in models of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. THER-12. PRECLINICAL EVALUATION OF NERATINIB PLUS T-DM1 IN ORTHOTOPIC PDX MODELS OF HER2-POSITIVE BREAST CANCER BRAIN METASTASES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nordiqc.org [nordiqc.org]
- 12. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays Using Neratinib-d6 in Breast Cancer Cell Lines
Introduction
Neratinib is a potent, irreversible tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4.[1][2] It is approved for the extended adjuvant treatment of early-stage, HER2-overexpressed/amplified breast cancer.[2][3] Neratinib functions by binding to the intracellular kinase domain of these receptors, which prevents autophosphorylation and subsequently blocks downstream signaling pathways, leading to decreased cell proliferation and increased cell death.[3][4] Neratinib-d6 is the deuterated form of Neratinib, containing six deuterium atoms. While its primary use is as an internal standard in pharmacokinetic studies due to its increased mass, its biological mechanism of action is identical to that of Neratinib, making it a suitable compound for in vitro studies such as cell viability assays.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to assess its efficacy in breast cancer cell lines through cell viability assays.
Mechanism of Action: Neratinib Signaling Pathway Inhibition
Neratinib exerts its anti-cancer effects by irreversibly inhibiting the kinase activity of EGFR, HER2, and HER4.[6] In HER2-positive breast cancer, the overexpression of the HER2 receptor leads to receptor dimerization (both homodimers and heterodimers with other HER family members) and constitutive activation of downstream signaling pathways. The two primary pathways implicated in cell proliferation and survival are the Phosphatidylinositide 3-kinase (PI3K)/AKT and the Ras/Raf/Mitogen-activated protein kinase (MAPK) cascades.[2][7][8] By blocking the ATP-binding site on these receptors, Neratinib prevents their phosphorylation, effectively shutting down these oncogenic signals and inhibiting tumor growth.[1][2]
Caption: this compound blocks signaling by irreversibly inhibiting HER-family receptors.
Quantitative Data: Neratinib Sensitivity in Breast Cancer Cell Lines
The sensitivity of breast cancer cell lines to Neratinib is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%. This value is a critical metric for assessing a drug's potency. Neratinib is particularly effective in HER2-amplified cell lines.[1] The table below summarizes the IC50 values of Neratinib across a panel of breast cancer cell lines.
| Cell Line | Breast Cancer Subtype | Estrogen Receptor (ER) Status | Neratinib IC50 (µM) | Reference |
| HER2+ | ||||
| BT-474 | HER2+ | Positive | <0.005 | [9] |
| SK-BR-3 | HER2+ | Negative | <0.005 | [9] |
| HCC1954 | HER2+ | Negative | <0.005 | [9] |
| MDA-MB-361 | HER2+ | Positive | <0.005 | [9] |
| EFM-192A | HER2+ | Positive | <0.005 | [9] |
| UACC-812 | HER2+ | Positive | <0.005 | [9] |
| UACC-893 | HER2+ | Positive | <0.005 | [9] |
| HCC1569 | HER2+ | Negative | <0.005 | [9] |
| SUM-225 | HER2+ | Negative | 0.01 | [9] |
| SUM-190 | HER2+ | Positive | 0.01 | [9] |
| MDA-MB-453 | HER2+ | Negative | 0.09 | [9] |
| UACC-732 | HER2+ | Positive | 0.65 | [9] |
| Luminal (ER+) | ||||
| MDA-MB-175 | Luminal | Positive | <0.005 | [9] |
| ZR-75-1 | Luminal | Positive | 0.03 | [9] |
| EFM-19 | Luminal | Positive | 0.11 | [9] |
| T-47D | Luminal | Positive | 0.16 | [9] |
| MCF-7 | Luminal | Positive | 0.41 | [9] |
| CAMA-1 | Luminal | Positive | 0.37 | [9] |
| KPL-1 | Luminal | Positive | 1.89 | [9] |
| Triple Negative | ||||
| HCC70 | Triple Negative | Negative | 0.03 | [9] |
| BT-20 | Triple Negative | Negative | 0.07 | [9] |
| HCC1187 | Triple Negative | Negative | 0.10 | [9] |
| MDA-MB-468 | Triple Negative | Negative | 0.33 | [9] |
| MDA-MB-231 | Triple Negative | Negative | 1.00 | [9] |
| BT-549 | Triple Negative | Negative | 1.14 | [9] |
Experimental Protocols
A typical workflow for assessing cell viability involves seeding the cells, treating them with various concentrations of the therapeutic agent, incubating for a set period, and then using a specific assay to measure the number of viable cells.
Caption: Standard workflow for a cell viability dose-response experiment.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10][11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11][12] The amount of formazan produced is proportional to the number of living cells.[12]
Materials and Reagents
-
Breast cancer cell lines (e.g., SK-BR-3, BT-474, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
Procedure
-
Cell Seeding: a. Culture the selected breast cancer cell lines in their recommended growth medium. b. Harvest cells during their logarithmic growth phase using trypsin. c. Count the cells using a hemocytometer or automated cell counter and assess viability (should be >90%). d. Dilute the cells in fresh medium to the optimal seeding density (determined empirically for each cell line, typically 3,000-10,000 cells/well). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave wells on the perimeter empty and fill with 100 µL of sterile PBS to minimize edge effects. f. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
This compound Treatment: a. Prepare a series of dilutions of this compound from your stock solution using serum-free medium. A typical concentration range might be from 0.001 µM to 10 µM. b. Also prepare a vehicle control (e.g., DMSO in serum-free medium) at the same concentration as the highest drug concentration. c. After 24 hours of incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared this compound dilutions and vehicle controls to the appropriate wells. Each concentration should be tested in triplicate. e. Include a set of "untreated" wells that receive 100 µL of fresh medium only. f. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. Following the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[12] b. Incubate the plate for an additional 3-4 hours at 37°C, protected from light.[10] c. After incubation, purple formazan crystals should be visible in the wells containing viable cells. d. Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells. e. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] f. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. If desired, use a reference wavelength of 630 nm to subtract background absorbance.[10]
Data Analysis
-
Calculate Percent Viability: a. Average the absorbance readings for the triplicate wells for each condition. b. Subtract the average absorbance of the "blank" wells (medium only) from all other readings. c. Calculate the percent viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Determine IC50 Value: a. Plot the percent viability against the log of the this compound concentration. b. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software program (like GraphPad Prism) to fit a sigmoidal dose-response curve and calculate the IC50 value.
References
- 1. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of HER2 Signaling Following Neratinib-d6 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a key driver in the pathogenesis of several cancers, most notably in a subset of breast cancers where its gene is amplified.[1] Overexpression of HER2 leads to constitutive activation of downstream signaling pathways, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways, promoting cell proliferation, survival, and differentiation.[2][3] Neratinib is a potent, irreversible pan-HER inhibitor that targets HER1, HER2, and HER4.[4][5] It functions by covalently binding to a cysteine residue in the ATP-binding pocket of the kinase domain, leading to the inhibition of autophosphorylation and subsequent downstream signaling cascades.[4][6] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the pharmacodynamic effects of Neratinib-d6, a deuterated internal standard of Neratinib, on HER2 signaling in cancer cell lines. This compound is primarily used for pharmacokinetic analysis by mass spectrometry, but for in vitro signaling studies, the biological effects are considered equivalent to Neratinib.[7]
Data Presentation
The following tables summarize the inhibitory effects of Neratinib on various HER2-positive breast cancer cell lines, as determined by proliferation assays and Western blot analysis from multiple studies.
Table 1: Neratinib IC50 Values in HER2-Positive Breast Cancer Cell Lines
| Cell Line | IC50 (nM) | Reference |
| SKBR3 | 2-3 | [1] |
| BT474 | 2-3 | [1] |
| AU-565 | 20 | [6] |
| MDA-MB-175 | <1 | [4] |
| UACC-732 | 650 | [4] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Quantitative Western Blot Analysis of Neratinib's Effect on HER2 Signaling Proteins
| Cell Line | Treatment | pHER2 Inhibition | pAkt Inhibition | pERK Inhibition | Reference |
| BT474 | Neratinib (5 nM) | Reduces autophosphorylation | Inhibits downstream pathway | Inhibits downstream pathway | [8] |
| Multiple HER2+ | Neratinib (200 nM) | Significant reduction | Greater in sensitive lines | Greater in sensitive lines | [2] |
| SK-Br-3 & BT474 | Neratinib | Inhibits phosphorylation | Inhibits phosphorylation | Inhibits phosphorylation | [9] |
| SUM190 (HER2+) | Neratinib | Correlates with efficacy | - | - | [10] |
Note: The degree of inhibition is often presented qualitatively or semi-quantitatively in literature. Direct fold-change values are dependent on experimental conditions and imaging systems.
Mandatory Visualizations
HER2 Signaling Pathway and Neratinib Inhibition
Caption: HER2 signaling pathways and the inhibitory action of Neratinib.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the effect of this compound on HER2 signaling.
Cell Culture and Treatment
-
Cell Lines: Use HER2-overexpressing breast cancer cell lines such as SKBR3 or BT474.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for SKBR3, DMEM for BT474) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture media to the desired final concentrations (e.g., a dose-response range from 1 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0, 2, 6, 12, 24 hours).
-
Incubate the cells with the treatment media for the desired time.
-
Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use to prevent protein degradation and dephosphorylation.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube, avoiding the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
-
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane into a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Include a pre-stained protein ladder to monitor protein separation and estimate molecular weights.
-
Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by observing the pre-stained ladder on the membrane.
-
Immunoblotting and Detection
-
Blocking:
-
Block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies targeting the proteins of interest. Dilute the antibodies in blocking buffer according to the manufacturer's recommendations.
-
Incubate overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Phospho-HER2 (e.g., Tyr1221/1222)
-
Total HER2
-
Phospho-Akt (e.g., Ser473)
-
Total Akt
-
Phospho-ERK1/2 (e.g., Thr202/Tyr204)
-
Total ERK1/2
-
Loading control (e.g., GAPDH, β-actin)
-
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis and Interpretation
-
Image Acquisition: Acquire images of the blots, ensuring that the signal is not saturated.
-
Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensities.
-
Normalization:
-
Normalize the intensity of the phosphoprotein bands to the corresponding total protein bands to determine the relative phosphorylation level.
-
Normalize all values to the loading control (e.g., GAPDH) to correct for loading differences.
-
-
Interpretation: Compare the normalized band intensities of the this compound-treated samples to the vehicle-treated control to determine the effect of the drug on the phosphorylation status of HER2 and its downstream targets. Present the data graphically, for example, as a percentage of the control.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. MEK inhibitors induce Akt activation and drug resistance by suppressing negative feedback ERK‐mediated HER2 phosphorylation at Thr701 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. youtube.com [youtube.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Neratinib is effective in breast tumors bearing both amplification and mutation of ERBB2 (HER2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K and MAPK Pathways as Targets for Combination with the Pan-HER Irreversible Inhibitor Neratinib in HER2-Positive Breast Cancer and TNBC by Kinome RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Drug-Drug Interaction Studies with Neratinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the drug-drug interaction (DDI) potential of Neratinib in vitro. The protocols and data presented are intended to assist in designing and executing non-clinical studies to understand how co-administered drugs may affect or be affected by Neratinib. While the focus is on Neratinib, the methodologies described are broadly applicable to other tyrosine kinase inhibitors. The use of Neratinib-d6 as a heavy-labeled internal standard is recommended for quantitative bioanalysis via mass spectrometry to ensure accuracy and precision.
Application Notes
Neratinib is an irreversible pan-HER tyrosine kinase inhibitor that targets epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1] Its metabolism and transport are key determinants of its pharmacokinetic profile and potential for drug-drug interactions. In vitro studies are essential to elucidate these interactions early in the drug development process.
Key Interaction Pathways
-
Metabolism via Cytochrome P450 (CYP) Enzymes: Neratinib is primarily metabolized by CYP3A4.[2][3] Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can significantly increase Neratinib exposure, while inducers (e.g., rifampin) can decrease its efficacy.[2] While the impact of inhibitors and inducers on Neratinib metabolism is well-documented, a specific IC50 value for the direct inhibition of CYP3A4 by Neratinib is not prominently available in published literature, suggesting it may be a weak inhibitor of this enzyme.
-
Interaction with Drug Transporters: Neratinib is a substrate and inhibitor of the efflux transporter P-glycoprotein (P-gp, also known as ABCB1).[2][4] This interaction is significant as P-gp plays a crucial role in limiting the oral absorption and tissue distribution of many drugs. By inhibiting P-gp, Neratinib can increase the systemic concentration of co-administered P-gp substrates, such as digoxin.[2] Neratinib has also been shown to be unaffected by the presence of the Breast Cancer Resistance Protein (BCRP, or ABCG2) transporter and may inhibit its function at higher concentrations.[3]
Quantitative Data Summary
The following table summarizes key quantitative data from in vitro studies involving Neratinib. This data is critical for building predictive models of in vivo drug interactions.
| Interaction Type | System/Assay | Probe/Substrate | Key Parameter | Value | Reference |
| Transporter Inhibition | ABCB1 (P-gp) Photolabeling | [¹²⁵I]Iodoarylazidoprazosin | IC₅₀ | 0.24 µM | [4] |
| Target Inhibition | HER2 Kinase Assay | - | IC₅₀ | 59 nM | [1] |
| Target Inhibition | EGFR Kinase Assay | - | IC₅₀ | 92 nM | [1] |
| Cell Proliferation | HER2-amplified Carcinosarcoma Cell Lines (SARARK6, SARARK9) | - | Mean IC₅₀ | 0.014 µM | [5] |
| Cell Proliferation | Non-HER2-amplified Carcinosarcoma Cell Lines | - | Mean IC₅₀ | 0.164 µM | [5] |
| Cell Proliferation | HER2-overexpressing SKBR3 cells | - | IC₅₀ | ~0.002-0.003 µM | [6] |
| Cell Proliferation | HER2-overexpressing BT474 cells | - | IC₅₀ | ~0.002-0.003 µM | [6] |
Experimental Protocols & Visualizations
Detailed protocols for key in vitro experiments are provided below, accompanied by Graphviz diagrams to illustrate workflows and biological pathways.
Neratinib Signaling Pathway
Neratinib exerts its therapeutic effect by irreversibly inhibiting the tyrosine kinase activity of HER-family receptors, thereby blocking downstream signaling cascades like the PI3K/Akt and MAPK pathways that are crucial for cell proliferation and survival.
Caption: Neratinib blocks HER2 signaling, inhibiting cell proliferation.
Protocol 1: In Vitro CYP3A4 Inhibition Assay
This protocol determines the potential of Neratinib to inhibit CYP3A4 activity using human liver microsomes.
Objective: To determine the IC₅₀ value of Neratinib for CYP3A4-mediated metabolism of a probe substrate.
Materials:
-
Neratinib and this compound (for analytical standard)
-
Pooled Human Liver Microsomes (HLM)
-
CYP3A4 Probe Substrate (e.g., Midazolam or Testosterone)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (pH 7.4)
-
Positive Control Inhibitor (e.g., Ketoconazole)
-
Acetonitrile with 0.1% formic acid (Stopping Reagent)
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of Neratinib, the probe substrate, and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent should be low (<1%) to avoid affecting enzyme activity.
-
-
Incubation Procedure:
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the HLM to a final protein concentration of 0.2-0.5 mg/mL.
-
Add a range of concentrations of Neratinib or the positive control. Include a vehicle control (solvent only).
-
Add the CYP3A4 probe substrate at a concentration close to its Km value.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Reaction Termination and Sample Processing:
-
After a specified incubation time (e.g., 10-15 minutes, within the linear range of metabolite formation), terminate the reaction by adding cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled metabolite of the probe substrate).
-
Centrifuge the plate to precipitate the proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method. This compound can be used as an internal standard for the quantification of Neratinib if its metabolism is also being assessed.
-
-
Data Analysis:
-
Calculate the percentage of CYP3A4 activity remaining at each Neratinib concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Neratinib concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow for CYP3A4 Inhibition Assay
Caption: A standard workflow for assessing CYP3A4 inhibition in vitro.
Protocol 2: In Vitro P-glycoprotein (P-gp) Inhibition Assay
This protocol assesses the potential of Neratinib to inhibit P-gp-mediated transport using a cell-based assay, typically with Caco-2 or MDCK-MDR1 cells.
Objective: To determine if Neratinib is an inhibitor of P-gp and to calculate an IC₅₀ value.
Materials:
-
Caco-2 cells (or other suitable cell line expressing P-gp)
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 12- or 24-well plates)
-
Neratinib
-
P-gp probe substrate (e.g., Digoxin, Rhodamine 123)
-
Positive Control Inhibitor (e.g., Verapamil)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Scintillation fluid and counter (for radiolabeled substrates) or LC-MS/MS system
Methodology:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer yellow.
-
-
Bidirectional Transport Assay:
-
Wash the cell monolayers with warm transport buffer (HBSS).
-
The assay is performed in two directions: Apical (A) to Basolateral (B) and Basolateral (B) to Apical (A).
-
Prepare transport solutions containing the P-gp probe substrate with and without various concentrations of Neratinib or the positive control.
-
To start the transport experiment, add the appropriate solution to the donor chamber (A for A-B transport, B for B-A transport) and fresh buffer to the receiver chamber.
-
-
Sampling and Analysis:
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
At the end of the experiment, collect samples from both donor and receiver chambers.
-
Quantify the concentration of the probe substrate in the samples using an appropriate analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). A significant reduction in the ER in the presence of Neratinib indicates P-gp inhibition.
-
To determine the IC₅₀, measure the B-A transport of the probe substrate in the presence of a range of Neratinib concentrations.
-
Plot the percentage of inhibition of efflux against the logarithm of the Neratinib concentration and fit the data to determine the IC₅₀ value.
-
Logical Diagram of DDI Potential Assessment
Caption: Key in vitro drug-drug interaction mechanisms for Neratinib.
References
- 1. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neratinib - Wikipedia [en.wikipedia.org]
- 3. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neratinib reverses ATP-binding cassette B1-mediated chemotherapeutic drug resistance in vitro, in vivo, and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degree of kinase inhibition achieved in vitro by imatinib and nilotinib is decreased by high levels of ABCB1 but not ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Neratinib-d6 for targeted therapy in non-small cell lung cancer research
Introduction
Neratinib is a potent, irreversible, pan-HER tyrosine kinase inhibitor (TKI) that targets epidermal growth factor receptors HER1 (EGFR), HER2, and HER4.[1][2][3] Its mechanism involves covalent binding to the kinase domain, leading to sustained inhibition of downstream signaling pathways crucial for cell proliferation and survival.[3][4] In the context of non-small cell lung cancer (NSCLC), Neratinib has demonstrated significant anti-tumor activity, particularly in patients with HER2 alterations and specific EGFR mutations, such as those in exon 18.[1][5][6]
Neratinib-d6, a deuterated isotopologue of Neratinib, serves as an essential tool in the research and development of this targeted therapy. Due to its identical chemical properties but distinct mass, this compound is the ideal internal standard for pharmacokinetic (PK) and bioanalytical studies using mass spectrometry. Its use allows for precise and accurate quantification of Neratinib in biological matrices such as plasma and tissue, which is critical for understanding drug exposure, metabolism, and dose-response relationships in preclinical and clinical research.
These application notes provide an overview of Neratinib's mechanism, a summary of key research findings, and detailed protocols for its investigation in NSCLC models, highlighting the specific application of this compound in quantitative analysis.
Mechanism of Action
Neratinib exerts its anti-cancer effects by irreversibly binding to the ATP-binding site within the intracellular kinase domain of HER family receptors (EGFR, HER2, HER4).[2][3] This covalent modification prevents receptor autophosphorylation and activation, thereby blocking downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, which are critical for tumor cell growth, proliferation, and survival.[3][4] Preclinical studies have shown that this inhibition leads to cell cycle arrest and apoptosis in HER2-dependent cancer cells.[1][7]
References
- 1. Anti-tumor effect of neratinib against lung cancer cells harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 5. targetedonc.com [targetedonc.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility of Neratinib-d6 for in-vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Neratinib-d6, focusing on strategies to improve its solubility for in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve for in-vivo experiments?
A1: Neratinib, and by extension its deuterated form this compound, is classified as a Biopharmaceutics Classification System (BCS) Class IV drug. This means it inherently possesses both low aqueous solubility and low intestinal permeability.[1] Its solubility is also highly dependent on pH. Neratinib maleate is sparingly soluble in acidic conditions (pH 1.2) and is practically insoluble in neutral to basic conditions (pH 5.0 and above).[1][2] This poor solubility can lead to low and variable oral bioavailability, making it challenging to achieve desired therapeutic concentrations in in-vivo studies.[1][3]
Q2: What are the primary strategies to improve the in-vivo solubility and bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound. These include:
-
Solid Dispersions: Dispersing this compound in an amorphous form within a carrier matrix, such as mesoporous silica or polymers, can significantly increase its dissolution rate.[3]
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) and lipid-polymer hybrid nanoparticles can improve solubility and facilitate absorption through the gastrointestinal tract.[1][4]
-
pH Modification: Utilizing the pH-dependent solubility of Neratinib, formulations can be designed to promote dissolution in the acidic environment of the stomach.
-
Use of Co-solvents and Surfactants: Incorporating organic solvents and surfactants can help to solubilize this compound in aqueous vehicles for administration.
Q3: Can I use the same formulation strategies for this compound as for non-deuterated Neratinib?
A3: Yes. This compound is a deuterated analog of Neratinib, primarily used as an internal standard in analytical and pharmacokinetic research.[5] The substitution of hydrogen with deuterium atoms does not significantly alter the physicochemical properties, including solubility. Therefore, the formulation strategies developed to improve the solubility of Neratinib are directly applicable to this compound.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Precipitation of this compound in dosing vehicle upon standing | The drug concentration exceeds its solubility in the chosen vehicle. The vehicle is not optimized to maintain supersaturation. | 1. Reduce the concentration of this compound in the vehicle. 2. Incorporate precipitation inhibitors or polymers into the formulation. 3. For solid dispersions, ensure the drug is fully amorphous and stable within the carrier. |
| High variability in plasma concentrations between study animals | Poor and variable absorption due to low solubility. Inconsistent dosing volume or technique. | 1. Employ a robust solubility-enhancing formulation such as lipid-polymer hybrid nanoparticles or a solid dispersion to improve dissolution and absorption consistency.[1][3] 2. Ensure precise and consistent administration techniques, particularly for oral gavage. |
| Difficulty achieving desired therapeutic exposure in vivo | Low oral bioavailability due to poor solubility and/or gut-wall metabolism.[1][3] | 1. Increase the dose of this compound, if tolerated, but be mindful of potential dose-dependent side effects.[3] 2. Switch to a more advanced formulation strategy known to significantly enhance bioavailability, such as mesoporous silica-based solid dispersions which have been shown to increase the bioavailability of Neratinib maleate by 1.73 times.[3] |
| Inconsistent results from in-vitro dissolution testing | The dissolution method is not discriminating enough. The physical form of the this compound (crystalline vs. amorphous) is not consistent. | 1. Use a pH-shift dissolution model to better simulate the gastrointestinal tract environment. 2. Characterize the solid state of your this compound formulation using techniques like pXRD and DSC to ensure consistency.[3] |
Quantitative Solubility Data
The following tables summarize the solubility of Neratinib and its maleate salt in various solvents and pH conditions. This data is crucial for selecting appropriate solvents and designing formulations for in-vivo studies.
Table 1: Solubility of Neratinib Maleate in Aqueous Media
| pH | Solubility (mg/mL) | Classification |
| 1.2 | 32.90 | Sparingly Soluble |
| ~5.0 and above | ≤ 0.08 | Insoluble |
Data sourced from the NERLYNX® (neratinib) tablets FDA label.[2]
Table 2: Solubility of Neratinib in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ~2 mg/mL | - |
| DMSO (warmed) | 7 mg/mL (12.56 mM) | Warmed with a 50°C water bath.[6] |
| Ethanol | ~1 mg/mL | - |
| Dimethylformamide (DMF) | ~1 mg/mL | - |
| Water | Insoluble | - |
| DMF:PBS (pH 7.2) (1:40 solution) | ~0.02 mg/mL | Requires initial dissolution in DMF.[7] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 0.25 mg/mL (0.45 mM) | A common vehicle for in-vivo studies.[8] |
Data compiled from various chemical supplier datasheets.[6][7][8]
Experimental Protocols
Below are detailed methodologies for preparing advanced formulations of Neratinib to enhance its solubility for in-vivo studies. These protocols can be adapted for this compound.
Protocol 1: Preparation of Neratinib Maleate-Loaded Lipid-Polymer Hybrid Nanoparticles (NM-LPNs)
This protocol is adapted from a study that successfully developed NM-LPNs to improve oral bioavailability.[1]
Materials:
-
Neratinib maleate (NM)
-
Poly(lactic-co-glycolic acid) (PLGA 65:35)
-
Glyceryl distearate (GDS) (e.g., Precirol® ATO 5)
-
Dimethyl sulfoxide (DMSO)
-
Poloxamer 407
-
50 mM Ammonium acetate solution
-
MilliQ water
Procedure:
-
Organic Phase Preparation:
-
Aqueous Phase Preparation:
-
Emulsification and Nanoparticle Formation:
-
Add the hot organic phase to the heated aqueous phase.
-
Subject the mixture to high-shear homogenization to form a nanoemulsion.
-
Dilute the resulting dispersion by adding 15 mL of cold MilliQ water (10 ± 0.5°C) at a rate of 2 mL/min.[1]
-
Stir the final formulation at room temperature (~200 rpm) for approximately 20-25 minutes until any surface foam dissipates.[1]
-
-
Storage:
-
Store the resulting NM-LPN dispersion under refrigerated conditions until use.
-
Protocol 2: Preparation of Neratinib Maleate Solid Dispersion with Mesoporous Silica
This protocol is based on a method for preparing solid dispersions of NM using SYLOID® XDP 3050 as the mesoporous silica carrier via the solvent evaporation technique.[3]
Materials:
-
Neratinib maleate (NM)
-
Mesoporous silica (e.g., SYLOID® XDP 3050)
-
Suitable organic solvent (e.g., methanol, ethanol)
Procedure:
-
Drug Solution Preparation:
-
Dissolve Neratinib maleate in a suitable organic solvent to create a clear solution.
-
-
Adsorption onto Silica:
-
Add the mesoporous silica carrier to the drug solution.
-
Stir the mixture to allow for the adsorption of the drug onto the silica pores.
-
-
Solvent Evaporation:
-
Evaporate the organic solvent using a rotary evaporator or by drying under vacuum at a controlled temperature. This will leave a solid dispersion of NM adsorbed onto the mesoporous silica.
-
-
Characterization (Recommended):
-
Confirm the amorphization of NM within the silica matrix using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (pXRD).[3]
-
Visualizations
Neratinib Signaling Pathway
Neratinib is an irreversible pan-HER inhibitor that targets EGFR (HER1), HER2, and HER4. By binding to these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are crucial for tumor cell proliferation and survival.[2][3]
Caption: Neratinib inhibits HER family receptors, blocking downstream PI3K/Akt and MAPK signaling pathways.
Experimental Workflow: Lipid-Polymer Hybrid Nanoparticle Preparation
This workflow outlines the key steps for synthesizing this compound loaded lipid-polymer hybrid nanoparticles to improve its oral delivery.
Caption: Workflow for the preparation of this compound lipid-polymer hybrid nanoparticles.
Logical Relationship: Troubleshooting In-Vivo Variability
This diagram illustrates the logical flow for troubleshooting high variability in in-vivo studies with this compound.
Caption: Decision tree for troubleshooting high in-vivo variability with this compound.
References
- 1. Oral Administration of Neratinib Maleate-Loaded Lipid–Polymer Hybrid Nanoparticles: Optimization, Physical Characterization, and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Neratinib | HKI-272 | HER2 and EGFR inhibitor | TargetMol [targetmol.com]
Overcoming Neratinib-d6 precipitation in aqueous buffers
Welcome to the technical support center for Neratinib-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the handling and use of this compound in experimental settings, with a primary focus on addressing its precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the deuterium-labeled version of Neratinib. Neratinib is a potent, irreversible tyrosine kinase inhibitor that targets the human epidermal growth factor receptors HER2, EGFR (HER1), and HER4.[1] Deuterated analogs like this compound are commonly used as internal standards in analytical and pharmacokinetic studies, such as mass spectrometry and liquid chromatography, to ensure accurate quantification of Neratinib in biological samples.[2]
Q2: I'm observing precipitation when I try to dissolve this compound in my aqueous buffer. What is the cause of this?
Neratinib is a weakly basic compound with pH-dependent solubility. It is highly soluble in acidic environments (pH < 3) but is practically insoluble at a pH of 5.0 and above.[3][4] Many standard biological buffers have a neutral pH (around 7.0-7.4), which leads to the precipitation of this compound. Its low aqueous solubility is a well-documented challenge.[5][6]
Q3: What is the recommended method for dissolving this compound in an aqueous buffer for my in vitro assay?
The most common and effective method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.[5] Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended organic solvents for the initial stock solution.[5][7]
Q4: Can I prepare a stock solution of this compound in water or PBS directly?
Directly dissolving this compound in neutral aqueous buffers like PBS is not recommended due to its very low solubility (approximately 0.00674 mg/mL in water), which will likely result in precipitation.[8]
Q5: How long can I store my this compound aqueous solution?
It is not recommended to store aqueous solutions of Neratinib for more than one day due to the risk of precipitation over time.[5] Freshly prepared solutions for each experiment are ideal to ensure accurate and reproducible results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO/DMF stock into aqueous buffer. | The final concentration of the organic solvent is too low to maintain solubility. The final concentration of this compound is too high for the aqueous buffer. The pH of the final solution is too high. | Increase the percentage of the organic solvent in the final solution, if your experimental system allows. Decrease the final concentration of this compound. Consider using a more acidic buffer if compatible with your assay. |
| Cloudiness or turbidity in the final aqueous solution. | Micro-precipitation is occurring. | Centrifuge the solution at high speed and use the supernatant. Filter the solution through a 0.22 µm filter. However, be aware that this might reduce the actual concentration of the dissolved drug. |
| Inconsistent results between experiments. | Precipitation of this compound leading to variable effective concentrations. Degradation of the compound in the aqueous solution. | Prepare fresh dilutions for each experiment. Ensure complete dissolution of the stock solution before diluting into the aqueous buffer. |
Quantitative Data Summary
The following tables summarize the key physicochemical and solubility properties of Neratinib. Note that the properties of this compound are expected to be very similar to the non-deuterated form.
Table 1: Physicochemical Properties of Neratinib
| Property | Value | Source |
| Molecular Weight | 557.0 g/mol | [9] |
| pKa (Strongest Basic) | 8.81 | [8] |
| logP | 4.72 | [8] |
| Water Solubility | 0.00674 mg/mL | [8] |
Table 2: Solubility of Neratinib in Various Solvents
| Solvent | Solubility | Source |
| DMSO | ~2 mg/mL | [5] |
| DMF | ~1 mg/mL | [5] |
| Ethanol | ~1 mg/mL | [5] |
| 1:40 DMF:PBS (pH 7.2) | ~0.02 mg/mL | [5] |
| pH 1.2 Buffer | 32.90 mg/mL | [3][4] |
| pH ≥ 5.0 Buffer | ≤ 0.08 mg/mL | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.[7] A clear solution should be obtained.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thawing: Thaw a fresh aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): If a very low final concentration is required, perform serial dilutions of the stock solution in DMSO.
-
Dilution into Aqueous Buffer: Add the required volume of the DMSO stock solution to your pre-warmed aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around. Mix immediately and thoroughly by vortexing or inverting the tube.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible and is compatible with your experimental system. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.
-
Use Immediately: Use the freshly prepared aqueous working solution immediately to minimize the risk of precipitation.
Visualizations
Caption: this compound signaling pathway.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. Neratinib - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. verification.fda.gov.ph [verification.fda.gov.ph]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Oral Administration of Neratinib Maleate-Loaded Lipid–Polymer Hybrid Nanoparticles: Optimization, Physical Characterization, and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Neratinib | C30H29ClN6O3 | CID 9915743 - PubChem [pubchem.ncbi.nlm.nih.gov]
Neratinib-d6 Mass Spectrometry Signal Suppression: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal suppression of Neratinib-d6 during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in the context of this compound analysis?
A1: Signal suppression, also known as ion suppression, is a phenomenon observed in mass spectrometry where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of other co-eluting components in the sample matrix.[1][2][3][4][5] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1]
Q2: Why is this compound used as an internal standard?
A2: this compound is a deuterium-labeled version of Neratinib.[6][7][8][9][10] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the unlabeled analyte.[11] They co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of any signal suppression or enhancement, thereby improving the reliability of quantification.[11][12]
Q3: What are the common causes of signal suppression for this compound?
A3: Signal suppression for this compound can arise from various sources, primarily related to the sample matrix and experimental conditions. Common causes include:
-
Matrix Effects: Endogenous components from biological samples (e.g., plasma, serum) such as phospholipids, salts, and proteins can co-elute with this compound and interfere with its ionization.[3][4][12][13]
-
High Analyte Concentration: At high concentrations, analytes can saturate the electrospray ionization (ESI) droplet surface, leading to reduced ionization efficiency.[1]
-
Mobile Phase Additives: Certain mobile phase additives, like trifluoroacetic acid (TFA), can cause signal suppression.[2] Formic acid is often a preferred alternative.[2]
-
Co-administered Drugs: If analyzing clinical samples, other drugs or their metabolites present in the sample can co-elute and cause suppression.[11]
-
Exogenous Contaminants: Contaminants introduced during sample preparation, such as plasticizers from collection tubes, can also lead to ion suppression.[2]
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Signal Intensity
This is a primary indicator of signal suppression. The following steps can help identify and mitigate the issue.
Troubleshooting Workflow:
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. longdom.org [longdom.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. veeprho.com [veeprho.com]
- 8. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound | CAS 1259519-18-0 | LGC Standards [lgcstandards.com]
- 11. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Minimizing Off-Target Kinase Inhibition of Neratinib-d6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target kinase inhibition of Neratinib-d6 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Neratinib?
This compound is a deuterated form of Neratinib. In this formulation, six hydrogen atoms on the terminal dimethylamino group have been replaced with deuterium. This isotopic substitution is designed to alter the drug's metabolic profile, potentially leading to a longer half-life and more consistent systemic exposure compared to the non-deuterated parent compound, Neratinib. While this modification primarily affects pharmacokinetics, the pharmacodynamic profile, including on-target and off-target kinase inhibition, is expected to be highly similar to that of Neratinib.
Q2: What are the primary and known off-targets of Neratinib?
Neratinib is a potent, irreversible pan-HER inhibitor, primarily targeting:
-
Epidermal Growth Factor Receptor (EGFR/HER1)
-
Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2)
-
Human Epidermal Growth Factor Receptor 4 (HER4/ErbB4)
It exerts its inhibitory effect by covalently binding to a conserved cysteine residue in the ATP-binding pocket of these kinases.[1][2]
Based on kinome screening data for Neratinib (which is considered a close proxy for this compound), several off-target kinases have been identified. The extent of inhibition at a concentration of 1 µM is summarized in the table below. It is important to note that while Neratinib binds to these off-targets, the interaction is not necessarily irreversible if the kinase lacks the specific cysteine residue for covalent bonding.[3]
Q3: What are the potential consequences of off-target inhibition in my experiments?
Off-target inhibition can lead to a variety of confounding effects in both in vitro and in vivo experiments, including:
-
Misinterpretation of phenotypic results: Cellular effects observed may be incorrectly attributed to the inhibition of the primary target (HER family kinases) when they are, in fact, caused by the inhibition of one or more off-target kinases.
-
Unexpected toxicity in cell-based assays: Off-target effects can lead to cytotoxicity or other cellular stress responses that are independent of the intended mechanism of action.
-
Activation of compensatory signaling pathways: Inhibition of off-target kinases can sometimes trigger feedback loops or crosstalk between signaling pathways, complicating the interpretation of results.[4]
Q4: How can I minimize off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining clean, interpretable data. Here are several strategies:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that achieves significant inhibition of your primary target (EGFR/HER2/HER4) without substantially engaging known off-targets.
-
Employ highly specific assay conditions: Optimize your assay conditions (e.g., ATP concentration in biochemical assays) to favor binding to the primary target.
-
Use appropriate control experiments:
-
Cell lines with varying target expression: Compare the effects of this compound in cell lines with high and low/no expression of HER family kinases.
-
Use a structurally related but inactive control compound: This can help to distinguish specific inhibitory effects from non-specific compound effects.
-
Rescue experiments: If possible, overexpress a resistant mutant of the primary target to see if it reverses the observed phenotype.
-
-
Validate findings with orthogonal approaches: Use complementary techniques to confirm that the observed effects are due to on-target inhibition. For example, use RNAi to knockdown the primary target and see if it phenocopies the effect of this compound.
Quantitative Data: Off-Target Kinase Profile of Neratinib
The following table summarizes the inhibitory activity of Neratinib against a panel of kinases at a concentration of 1 µM. This data is derived from a kinome scan performed by Carna Biosciences and serves as the best available proxy for the off-target profile of this compound.[5]
| Kinase Family | Target Kinase | Inhibition at 1 µM (%) |
| TK | EGFR | 100 |
| TK | ERBB2 (HER2) | 100 |
| TK | ERBB4 (HER4) | 100 |
| TK | BLK | 100 |
| TK | BTK | 100 |
| TK | FGR | 100 |
| TK | FRK | 100 |
| TK | HCK | 100 |
| TK | ITK | 100 |
| TK | LCK | 100 |
| TK | LYN | 100 |
| TK | SRC | 100 |
| TK | YES1 | 100 |
| TK | ABL1 | 99 |
| TK | TEC | 99 |
| TK | TXK | 99 |
| TK | CSK | 98 |
| TK | EPHA1 | 98 |
| TK | EPHA2 | 98 |
| TK | EPHA3 | 98 |
| TK | EPHA4 | 98 |
| TK | EPHA5 | 98 |
| TK | EPHA6 | 98 |
| TK | EPHA7 | 98 |
| TK | EPHA8 | 98 |
| TK | EPHB1 | 98 |
| TK | EPHB2 | 98 |
| TK | EPHB3 | 98 |
| TK | EPHB4 | 98 |
| TK | EPHB6 | 98 |
| TK | FES | 98 |
| TK | FYN | 98 |
| TK | JAK3 | 98 |
| TK | MATK | 98 |
| TK | SRMS | 98 |
| TK | ABL2 | 97 |
| TK | FER | 97 |
| TK | JAK1 (JH2 domain) | 97 |
| TK | JAK2 (JH2 domain) | 97 |
| TK | RYK | 97 |
| TK | TYK2 (JH2 domain) | 97 |
| TKL | GAK | 96 |
| TK | STYK1 | 96 |
| TK | TYK2 | 96 |
| TK | ZAP70 | 96 |
| CAMK | CAMKK1 | 95 |
| CAMK | CAMKK2 | 95 |
| TK | DDR1 | 95 |
| TK | DDR2 | 95 |
| TK | PTK2 | 95 |
| TK | PTK2B | 95 |
| TK | PTK6 | 95 |
| TK | TNK1 | 95 |
| TK | TNK2 | 95 |
| TKL | ACVR1 | 94 |
| TKL | ACVR1B | 94 |
| TKL | ACVR2A | 94 |
| TKL | ACVR2B | 94 |
| TKL | ACVRL1 | 94 |
| TKL | ALK | 94 |
| TKL | BMPR1A | 94 |
| TKL | BMPR1B | 94 |
| TKL | BMPR2 | 94 |
| TKL | GCK | 94 |
| TKL | MAP3K1 | 94 |
| TKL | MAP3K2 | 94 |
| TKL | MAP3K3 | 94 |
| TKL | MAP3K4 | 94 |
| TKL | MAP4K1 | 94 |
| TKL | MAP4K2 | 94 |
| TKL | MAP4K3 | 94 |
| TKL | MAP4K5 | 94 |
| TKL | MINK1 | 94 |
| TKL | MLKL | 94 |
| TKL | MST1R | 94 |
| TKL | TGFBR1 | 94 |
| TKL | TGFBR2 | 94 |
| TKL | TNIK | 94 |
| Other | MST1 | >90 |
Primary targets are highlighted in bold.
Experimental Protocols
Here we provide detailed methodologies for key experiments to assess and minimize off-target effects of this compound.
Biochemical Kinase Inhibition Assay (Mobility Shift Assay)
This protocol is adapted from the methodology used by Carna Biosciences for their kinome profiling.[5]
Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified recombinant kinases of interest
-
Kinase-specific substrate peptides
-
ATP solution
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 10% glycerol, 0.1 mg/ml BSA, 2 mM DTT)
-
Stop solution (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 50 mM EDTA)
-
Microtiter plates
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a microtiter plate.
-
Add 5 µL of a solution containing the kinase and its specific substrate peptide to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 1-5 hours), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 25 µL of stop solution to each well.
-
Analyze the separation of the substrate and phosphorylated product using a microfluidic capillary electrophoresis system (e.g., LabChip).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
Cellular Thermal Shift Assay (CETSA)
This protocol allows for the assessment of target engagement in a cellular context.
Objective: To determine if this compound binds to and stabilizes its target kinases in intact cells.
Materials:
-
Cell line of interest (e.g., HER2-overexpressing breast cancer cell line like SK-BR-3)
-
This compound stock solution
-
Cell culture medium
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blotting reagents and antibodies for target kinases
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a defined period (e.g., 1-2 hours).
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures in a thermocycler for 3 minutes (e.g., 40°C to 70°C in 2°C increments).
-
Cool the samples to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of the target kinase in the soluble fraction by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in biochemical assays | - Non-specific binding of reagents.- Contaminated enzyme or substrate. | - Optimize buffer conditions (e.g., salt concentration, detergent).- Use high-purity reagents.- Include a "no enzyme" control. |
| Inconsistent results in cell-based assays | - Variation in cell number or confluency.- Inconsistent drug treatment time.- Cell line instability. | - Standardize cell seeding density and treatment protocols.- Regularly perform cell line authentication. |
| Observed phenotype does not correlate with on-target inhibition | - Off-target effects of this compound.- Activation of compensatory signaling pathways. | - Perform dose-response experiments to separate on- and off-target effects.- Validate findings using orthogonal methods (e.g., RNAi).- Analyze downstream signaling pathways of both on- and off-targets. |
| Difficulty in detecting target engagement with CETSA | - Antibody quality is poor.- Target protein is expressed at low levels.- this compound does not sufficiently stabilize the target. | - Validate antibody specificity and sensitivity.- Use a cell line with higher target expression or enrich for the target protein.- Try alternative target engagement assays (e.g., NanoBRET). |
Signaling Pathway
The following diagram illustrates the primary signaling pathway inhibited by this compound and potential downstream consequences.
References
- 1. dovepress.com [dovepress.com]
- 2. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
Technical Support Center: Neratinib-d6 Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential instability of Neratinib-d6 during long-term storage. The following information is intended to help ensure the integrity of the compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: While specific long-term stability data for this compound is not extensively published, based on general best practices for deuterated compounds and the known sensitivities of neratinib, the following conditions are recommended to minimize degradation:
-
Temperature: Store at -20°C for long-term storage. For short-term storage (up to a few weeks), 2-8°C is acceptable.
-
Light: Protect from light. Store in an amber vial or a light-blocking container. Neratinib has been shown to be susceptible to photolytic degradation.[1]
-
Moisture: Store in a tightly sealed container in a dry environment or desiccator to prevent hydration.
-
Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative stress.
Q2: I need to prepare a stock solution of this compound. What are the recommendations for storage?
A2: Stock solutions are generally less stable than the solid compound. Once prepared, it is recommended to:
-
Store solutions as single-use aliquots in tightly sealed vials at -20°C.[2][3]
-
Use solutions as fresh as possible, ideally on the same day they are prepared.[2]
-
Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to minimize condensation.[2]
-
For quantitative analysis, it is advisable to prepare fresh calibration standards from a solid stock for each experiment.
Q3: What are the known degradation pathways for Neratinib that might affect this compound?
A3: Forced degradation studies on the non-deuterated parent compound, neratinib, have shown it is sensitive to:
-
Acidic conditions
-
Thermal stress
-
Photolytic stress (exposure to light)
-
Oxidative stress[1]
It is stable under alkaline conditions.[1] While the deuterium substitution in this compound can enhance metabolic stability by strengthening the C-D bond (a phenomenon known as the kinetic isotope effect), it may not protect against degradation from external environmental factors like light, heat, and acid. Therefore, it is crucial to protect this compound from these conditions.
Q4: Can the deuterium atoms on this compound exchange with hydrogen from the environment?
A4: While deuterium on aromatic rings is generally stable, exchange can potentially occur under certain conditions, such as in acidic or basic solutions. It is recommended to avoid storing deuterated compounds in such solutions for extended periods. When preparing solutions, using anhydrous deuterated solvents can help minimize the risk of back-exchange, although this is more critical for NMR studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS chromatogram | Degradation of this compound due to improper storage (light, heat, moisture, or air exposure). | 1. Review storage conditions against recommendations. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Use a fresh vial of this compound to confirm if the issue is batch-specific. |
| Inconsistent quantitative results | 1. Degradation of stock solution. 2. Inaccurate concentration due to hydration of the solid compound. | 1. Prepare fresh stock solutions and standards for each experiment. 2. Ensure the solid compound has been stored in a desiccated environment. 3. Allow the container to warm to room temperature before opening to prevent moisture uptake. |
| Slight shift in retention time compared to non-deuterated neratinib | Isotope effect. Deuterated compounds can sometimes exhibit slightly different chromatographic behavior on reverse-phase columns. | This is a known phenomenon and is generally not a cause for concern. Ensure that the mass spectrometer is monitoring for the correct mass-to-charge ratio for this compound. |
| Loss of signal intensity in LC-MS | 1. Degradation of the analyte. 2. Issues with the LC-MS system. | 1. Verify the stability of your sample and stock solutions. 2. Confirm the mass spectrometer parameters are correctly set for this compound (e.g., m/z 563.0 > 512.0).[2] 3. Run a system suitability test with a fresh standard. |
Stability Data Overview
While specific quantitative long-term stability data for this compound is not publicly available, the International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances. These conditions can be used to design a stability study for this compound.
Table 1: ICH Recommended Storage Conditions for Stability Testing [4][5][6]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table 2: Stability of Neratinib in Human Plasma (as a reference) [2]
| Condition | Stability |
| Room Temperature for 4 hours | 91.4% - 102.2% recovery |
| 3 Freeze-Thaw Cycles (-80°C to RT) | 91.7% - 108.6% recovery |
| Long-term at -80°C | 92.4% - 101.4% recovery |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the sample to identify potential degradation products and to validate that the analytical method is "stability-indicating."
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 6 hours.[1] Dissolve to prepare a 0.5 mg/mL solution.
-
Photolytic Degradation: Expose the solid compound to UV light (200 watt-hours/m²) in a UV chamber.[1] Dissolve to prepare a 0.5 mg/mL solution.
-
-
Sample Analysis: Neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration (e.g., 10 µg/mL) and analyze by a stability-indicating HPLC or LC-MS/MS method. Compare the chromatograms of the stressed samples to an unstressed control sample to identify degradation peaks.
Protocol 2: LC-MS/MS Method for this compound Analysis
This method is adapted from published assays for neratinib and its deuterated internal standard.[2]
-
Chromatographic Column: C18 column (e.g., 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (containing 0.1% formic acid) and 2 mM ammonium acetate in water (pH 3.5).
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+).
-
MRM Transition: Monitor the precursor-to-product ion transition of m/z 563.0 > 512.0 for this compound.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical troubleshooting flow for inconsistent experimental results.
Caption: Simplified signaling pathway inhibited by Neratinib.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. purple-diamond.com [purple-diamond.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Best practices for handling and storing Neratinib-d6
This guide provides best practices for the handling, storage, and troubleshooting of Neratinib-d6 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a deuterium-labeled version of Neratinib.[1] Neratinib is an irreversible tyrosine kinase inhibitor of HER2 and EGFR.[1][2] The deuterium labeling makes it useful as an internal standard in analytical and pharmacokinetic research, particularly in mass spectrometry and liquid chromatography for the precise quantification of Neratinib in biological samples.[3]
Q2: What are the primary hazards associated with this compound?
A2: Based on the safety data sheet for Neratinib, the compound is considered hazardous. It may be harmful if swallowed, in contact with skin, or inhaled.[4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Additionally, it is suspected of damaging fertility or the unborn child.[5] Users should handle this compound with appropriate personal protective equipment.
Q3: What is the recommended storage temperature for this compound?
A3: this compound should be stored at +4°C.[6]
Q4: How should this compound be shipped?
A4: this compound is typically shipped at room temperature.[6]
Q5: Is this compound stable in solution?
A5: A study on the non-deuterated form, Neratinib (HKI-272), showed that its stability in solution is pH-dependent. It is most stable in the pH range of 3 to 4. The degradation rate increases significantly around pH 6 and is highest in the pH range of 8 to 12.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results | Improper storage | Verify that the compound has been consistently stored at +4°C. Avoid repeated freeze-thaw cycles if in solution. |
| Solution instability | If working with solutions, ensure the pH is maintained between 3 and 4 for maximum stability.[7] Prepare fresh solutions for each experiment if possible. | |
| Contamination | Handle the compound in a clean, designated area. Use clean spatulas and weighing papers. Ensure solvents are of high purity. | |
| Difficulty dissolving the compound | Incorrect solvent | Consult the manufacturer's product data sheet for recommended solvents. |
| Low temperature | Allow the compound to equilibrate to room temperature before dissolving. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation. | |
| Visible degradation of solid compound (e.g., color change) | Improper storage | Ensure the container is tightly sealed and stored in a dry, well-ventilated place away from light.[8] |
| Exposure to incompatible materials | Store this compound in its original container. Avoid contact with strong oxidizing agents. |
Experimental Protocols
Safe Handling Protocol for this compound
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[8]
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.
-
-
Handling:
-
Spill Response:
-
In case of a spill, wear appropriate PPE.
-
Avoid generating dust.
-
Carefully sweep or scoop up the spilled material and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[8]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. This compound | CAS 1259519-18-0 | LGC Standards [lgcstandards.com]
- 7. Preformulation stability study of the EGFR inhibitor HKI-272 (Neratinib) and mechanism of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cleanchemlab.com [cleanchemlab.com]
Technical Support Center: Enhancing the Bioavailability of Neratinib-d6 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Neratinib-d6 in animal models. The strategies and data presented are primarily based on studies with Neratinib, as specific pharmacokinetic data for its deuterated analog, this compound, are limited in publicly available literature. However, due to the physicochemical similarities between Neratinib and this compound, the approaches to improving bioavailability are expected to be analogous. Deuteration often leads to an improved pharmacokinetic profile by reducing the rate of metabolism, which can result in a longer half-life and increased overall exposure.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low and variable?
A1: The parent compound, Neratinib, exhibits low and variable oral bioavailability primarily due to its poor aqueous solubility and permeability.[1] As a weak base, its solubility is pH-dependent, which can lead to inconsistent absorption in the gastrointestinal (GI) tract.[2] Furthermore, Neratinib is a substrate for the efflux transporter P-glycoprotein (P-gp) and is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the gut wall and liver, which contributes to significant first-pass metabolism.[3][4] These factors collectively limit the amount of administrated drug that reaches systemic circulation.
Q2: What is the rationale for using this compound over Neratinib?
A2: Deuterating a drug, replacing hydrogen atoms with their heavier isotope deuterium, can favorably alter its metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolic reactions catalyzed by enzymes like CYP3A4. This "kinetic isotope effect" can lead to reduced clearance, a longer half-life, and increased overall drug exposure (AUC), potentially enhancing therapeutic efficacy and allowing for less frequent dosing.
Q3: What are the primary strategies to enhance the bioavailability of this compound?
A3: The main strategies focus on overcoming its poor solubility and reducing first-pass metabolism. These include:
-
Formulation Strategies: Utilizing advanced drug delivery systems like lipid-polymer hybrid nanoparticles, self-emulsifying drug delivery systems (SEDDS), and solid dispersions to improve solubility and dissolution rate.[1]
-
Co-administration with Inhibitors:
-
CYP3A4 Inhibitors: Co-administering potent CYP3A4 inhibitors like ketoconazole can significantly increase Neratinib's plasma concentrations.[3]
-
P-gp Inhibitors: Co-administration of P-gp inhibitors such as verapamil can reduce efflux from enterocytes back into the gut lumen, thereby increasing absorption.[4]
-
-
pH Modification: Avoiding co-administration with acid-reducing agents like proton pump inhibitors (e.g., lansoprazole) is crucial, as they can decrease the absorption of Neratinib by increasing gastric pH.[2]
Q4: How should I handle this compound for in vivo studies?
A4: this compound should be handled in a similar manner to Neratinib. It is a potent small molecule and should be handled with appropriate personal protective equipment. For oral administration in animal models, it is typically formulated as a suspension or in a specialized delivery system as described in the experimental protocols section.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting/Recommendation(s) |
| Low and inconsistent plasma concentrations of this compound | 1. Poor solubility and dissolution of the administered formulation.2. High first-pass metabolism by CYP3A4.3. P-glycoprotein mediated efflux.4. Degradation in the gastrointestinal tract.5. Co-administration with acid-reducing agents. | 1. Improve Formulation: Utilize a bioavailability-enhancing formulation such as lipid-polymer hybrid nanoparticles or a self-emulsifying drug delivery system (SEDDS).2. Inhibit Metabolism: Co-administer a potent CYP3A4 inhibitor (e.g., ketoconazole). Note: This should be a carefully designed study to assess the drug-drug interaction potential.3. Inhibit Efflux: Co-administer a P-gp inhibitor (e.g., verapamil). Note: This also requires a specific study design to investigate the role of P-gp.4. Control Gastric pH: Avoid co-administration with proton pump inhibitors or H2-receptor antagonists. If antacids are necessary, administer this compound at least three hours after the antacid.[5] |
| High inter-individual variability in pharmacokinetic parameters | 1. Inconsistent dosing volume or technique.2. Differences in food intake among animals.3. Genetic polymorphisms in metabolizing enzymes (e.g., Cyp3a) in the animal strain.4. Variability in GI transit time and pH. | 1. Standardize Dosing: Ensure accurate and consistent oral gavage technique. Use appropriate vehicle volumes for the animal's weight.2. Fasting: Fast animals overnight before dosing to minimize food effects on absorption.3. Use a Homogenous Animal Population: Use animals of the same strain, age, and sex.4. Increase Sample Size: A larger number of animals per group can help to account for biological variability. |
| This compound formulation is difficult to prepare or unstable | 1. Poor wettability and aggregation of the drug powder.2. Incompatibility with the chosen vehicle.3. Degradation of the formulation components over time. | 1. Optimize Formulation: Use surfactants or wetting agents to improve the dispersibility of this compound. For nanoparticle formulations, carefully select stabilizers.2. Vehicle Screening: Test the solubility and stability of this compound in various pharmaceutically acceptable vehicles.3. Fresh Preparation: Prepare formulations fresh before each experiment, or conduct stability studies to determine the appropriate storage conditions and shelf-life. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Neratinib from various studies in animal models and humans. This data can serve as a baseline for what to expect in studies with this compound, with the anticipation that deuteration may lead to an increased AUC and half-life.
Table 1: Pharmacokinetic Parameters of Neratinib in Rats with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Bioavailability Enhancement (fold vs. suspension) | Reference |
| Neratinib Suspension | 15 (oral) | 201 ± 45 | 4 | 1532 ± 312 | - | [6] |
| Lipid-Polymer Hybrid Nanoparticles (NM-LPNs) | 15 (oral) | 346 ± 62 | 4 | 2420 ± 410 | 1.58 | [1] |
| Self-Emulsifying Drug Delivery System (SEDDS) | 15 (oral) | 410 ± 78 | 3 | 3125 ± 543 | 2.04 | [1] |
| Mesoporous Silica Solid Dispersion | 15 (oral) | 358 ± 59 | 3.5 | 2727 ± 487 | 1.78 | [1] |
| Neratinib Solution | 7.5 (IV) | - | - | 3107 ± 451 | - | [6] |
Table 2: Effect of Co-administered Agents on Neratinib Pharmacokinetics in Humans
| Treatment | Dose | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | Fold Change vs. Neratinib Alone | Reference |
| Neratinib Alone | 240 mg | 55 | 6.0 | 903 | - | [4] |
| Neratinib + Ketoconazole | 240 mg + 400 mg | 201 | 6.0 | 4660 | Cmax: 3.2xAUC: 4.8x | [4] |
| Neratinib Alone | 240 mg | 84.5 | 6.0 | 1557 | - | [2] |
| Neratinib + Lansoprazole | 240 mg + 30 mg | 24.5 | 7.5 | 542 | Cmax: ↓ ~70%AUC: ↓ ~65% | [2] |
Experimental Protocols
1. Preparation of this compound Loaded Lipid-Polymer Hybrid Nanoparticles (LPNs)
This protocol is adapted from a study on Neratinib and should be optimized for this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Glyceryl distearate (GDS)
-
Poloxamer 407
-
Dimethyl sulfoxide (DMSO)
-
Ammonium acetate
-
MilliQ water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound, PLGA, and GDS in DMSO. Heat the mixture in a water bath at a temperature approximately 5°C above the melting point of GDS to ensure complete dissolution of the lipid.
-
Aqueous Phase Preparation: Prepare a 2% w/v solution of Poloxamer 407 in chilled MilliQ water. Adjust the pH of the aqueous phase to ~6.5 using a 50 mM ammonium acetate solution.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring at a high speed (e.g., 1200 rpm) to form a pre-emulsion.
-
Homogenization: Homogenize the pre-emulsion using a high-speed homogenizer for a specified time and speed (e.g., 2 minutes at 7000 rpm).
-
Nanoparticle Formation: Stir the resulting dispersion on a magnetic stirrer at room temperature. Dilute the dispersion with cold MilliQ water to facilitate nanoparticle precipitation.
-
Characterization: Characterize the prepared LPNs for particle size, zeta potential, drug loading, and encapsulation efficiency.
2. In Vivo Pharmacokinetic Study in Rats
This is a general protocol and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Materials and Animals:
-
Wistar rats (male, specific weight range)
-
This compound formulation
-
Vehicle control
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Anesthesia (if required for blood collection)
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (with free access to water) before dosing.
-
Dosing: Administer the this compound formulation or vehicle control orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., via the tail vein or another appropriate site) at specified time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Visualizations
Caption: HER2 Signaling Pathway and the Mechanism of Action of Neratinib.
Caption: Experimental Workflow for an In Vivo Bioavailability Study.
Caption: Factors Influencing the Oral Bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of neratinib during coadministration with lansoprazole in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Pharmacokinetics of oral neratinib during co-administration of ketoconazole in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Optimization of a HPLC-UV bioanalytical method using Box-Behnken design to determine the oral pharmacokinetics of neratinib maleate in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis: Neratinib vs. Neratinib-d6
An objective guide for researchers, scientists, and drug development professionals on the in vitro performance of Neratinib and its deuterated analog, Neratinib-d6.
This guide provides a comprehensive comparison of the in vitro efficacy of Neratinib and its stable isotope-labeled counterpart, this compound. While direct comparative efficacy studies are not extensively published, this document synthesizes available data on Neratinib's well-characterized in vitro activity and discusses the expected performance of this compound based on the principles of deuteration in pharmacology. The primary aim is to equip researchers with the necessary information to select the appropriate compound for their in vitro studies.
Neratinib is a potent, irreversible pan-HER tyrosine kinase inhibitor that targets HER1, HER2, and HER4.[1][2][3] It has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly those overexpressing HER2.[4][5][6][7] this compound is a deuterated form of Neratinib, where six hydrogen atoms have been replaced with deuterium.[8][9] This isotopic labeling makes it a valuable tool in pharmacokinetic and metabolic studies that utilize mass spectrometry for quantification.[9] For the purposes of in vitro efficacy assessment, the biological activity of this compound is expected to be comparable to that of Neratinib.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Neratinib across various HER2-positive and other cancer cell lines. Given the nature of isotopic labeling, the IC50 values for this compound are anticipated to be within a similar range.
Table 1: In Vitro Potency of Neratinib in HER2-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | Mean IC50 (µM) |
| SARARK6 | Carcinosarcoma | 0.014 ± 0.004[4][5] |
| SARARK9 | Carcinosarcoma | 0.014 ± 0.004[4][5] |
| HER2-amplified Ovarian Cancer Cell Lines | Ovarian Cancer | 0.010 ± 0.0003[10] |
| BT474 | Breast Cancer | Not explicitly stated, but sensitive[3][7] |
| SKBR3 | Breast Cancer | Not explicitly stated, but sensitive[7] |
Table 2: Comparative In Vitro Potency of Neratinib in HER2-Amplified vs. Non-Amplified Cell Lines
| Cell Line Group | Mean IC50 (µM) |
| HER2-amplified Carcinosarcoma | 0.014 ± 0.004[4][5] |
| Non-HER2-amplified Carcinosarcoma | 0.164 ± 0.019[4][5] |
| HER2-amplified Ovarian Cancer | 0.010 ± 0.0003[10] |
| Non-HER2-amplified Ovarian Cancer | 0.076 ± 0.005[10] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to enable researchers to replicate and build upon existing findings.
Cell Viability and Proliferation Assays (e.g., MTT, XTT, or Resazurin Assay)
This protocol is essential for determining the half-maximal inhibitory concentration (IC50) of the compounds.
-
Cell Seeding: Plate cancer cells (e.g., SK-BR-3, BT474 for HER2-positive breast cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Neratinib or this compound in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm.[11]
-
XTT/Resazurin Assay: Add XTT or resazurin reagent to each well and incubate for a specified time. Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the absorbance/fluorescence readings to the vehicle control and plot the percentage of viable cells against the compound concentration. Calculate the IC50 value using non-linear regression analysis.
Western Blotting for HER2 Signaling Pathway Analysis
This method allows for the assessment of the compounds' effects on key proteins in the HER2 signaling cascade.
-
Cell Lysis: Plate cells and treat with Neratinib or this compound for a defined period. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[12][13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13][14]
-
Incubate the membrane with primary antibodies against phosphorylated and total HER2, EGFR, Akt, and ERK overnight at 4°C.[15][16]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the HER2 signaling pathway targeted by Neratinib and a typical experimental workflow for in vitro efficacy testing.
Caption: HER2 signaling pathway and the inhibitory action of Neratinib.
Caption: Experimental workflow for in vitro efficacy testing.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nerlynxhcp.com [nerlynxhcp.com]
- 3. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS 1259519-18-0 | LGC Standards [lgcstandards.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HER2/ErbB2 (D8F12) XP® Rabbit mAb (#4290) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
Cross-Validation of Analytical Methods: A Comparative Guide to Using Neratinib-d6 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the tyrosine kinase inhibitor Neratinib, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and robustness of analytical methods. This guide provides a comprehensive comparison of analytical methods for Neratinib quantification, with a focus on the use of its deuterated analogue, Neratinib-d6, versus other commonly used internal standards.
The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, effectively compensating for variability during sample processing and analysis.[1][2] A stable isotope-labeled internal standard, such as this compound, is considered the gold standard as it is chemically and physically almost identical to the analyte.[1][2]
Comparative Analysis of Internal Standards for Neratinib Quantification
The following table summarizes the performance of different analytical methods for Neratinib quantification, highlighting the internal standard used and key validation parameters. This allows for an indirect comparison of the effectiveness of a stable isotope-labeled internal standard (this compound or similar) against other small molecule internal standards like Imatinib and Crizotinib.
| Internal Standard | Analytical Method | Linearity Range (ng/mL) | Accuracy (%) | Precision (%CV) | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Stable Isotopic IS | LC-MS/MS | 2–1,000 | 98.9–106.5 | <6.2 | Not explicitly stated, but signal degradation was corrected by the IS | Not explicitly stated, but the use of an isotopic IS is known to minimize this effect | [3] |
| Imatinib | UPLC–MS/MS | 1–800 | 95.90–104.67 | <6.58 | 99.44 (Neratinib), 99.33 (IS) | -4.35 to -3.66 | [4] |
| Imatinib | UPLC-MS/MS | 10–1280 | Within acceptable limits | Within acceptable limits | Not explicitly stated | Not explicitly stated | [5][6] |
| Crizotinib | LC-MS/MS | Not explicitly stated | Not explicitly stated | Not explicitly stated | Protein precipitation with methanol | Not explicitly stated | [7] |
As the data indicates, methods employing different internal standards have been successfully validated. However, the use of a stable isotopic internal standard like this compound is advantageous in correcting for issues such as signal degradation, which might not be fully compensated for by a structurally different internal standard.[3] Deuterated standards co-elute with the analyte, providing the most effective compensation for variations in sample preparation and instrument response.[2][8]
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the bioanalytical method development, validation, and cross-validation for Neratinib.
Sample Preparation (Protein Precipitation)
This is a common and straightforward method for extracting Neratinib from plasma samples.
-
Materials :
-
Human or rat plasma containing Neratinib
-
This compound internal standard working solution
-
Acetonitrile or methanol (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
-
Procedure :
-
To 100 µL of plasma sample, add a specified amount of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[3][7]
-
LC-MS/MS Analysis
-
Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions (Example) :
-
Mass Spectrometry Conditions (Example) :
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.[3]
-
Multiple Reaction Monitoring (MRM) Transitions :
-
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision : Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.
-
Linearity and Range : The concentration range over which the method is accurate, precise, and linear.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) : The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery : The efficiency of the extraction procedure.
-
Matrix Effect : The influence of matrix components on the ionization of the analyte and internal standard.
-
Stability : The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).[3]
Inter-Laboratory Cross-Validation
When a bioanalytical method is transferred between laboratories, a cross-validation study is essential to ensure the comparability of data.[9]
-
Procedure :
-
A set of quality control (QC) samples and incurred study samples are prepared at one laboratory.
-
These samples are then analyzed by both the originating and the receiving laboratories.
-
The results are statistically compared to ensure that there is no significant difference between the data generated by the two laboratories.[9][10]
-
Acceptance criteria are typically based on the percent difference between the results from the two laboratories.[10]
-
Visualizations
Neratinib Signaling Pathway
Neratinib is an irreversible pan-HER inhibitor that targets HER1 (EGFR), HER2, and HER4.[11][12][13][14] By binding to the intracellular kinase domain of these receptors, Neratinib blocks downstream signaling pathways, including the RAS/RAF/MEK/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[11][12][14]
Caption: Neratinib inhibits HER family receptors, blocking downstream PI3K/AKT and MAPK pathways.
Experimental Workflow for Bioanalytical Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of an analytical method for Neratinib using this compound as an internal standard.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpar.com [ijpar.com]
- 8. texilajournal.com [texilajournal.com]
- 9. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 14. nerlynxhcp.com [nerlynxhcp.com]
A Comparative Analysis of Neratinib and Other Tyrosine Kinase Inhibitors in HER2-Positive Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosine kinase inhibitor (TKI) Neratinib with other prominent TKIs used in the treatment of HER2-positive cancers. The focus is on preclinical data from in vitro and in vivo models, offering insights into their relative potency and mechanisms of action. While this guide centers on Neratinib, it is important to note the existence of its deuterated analog, Neratinib-d6. Deuteration is a chemical modification where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This modification can alter the pharmacokinetic properties of a drug, often leading to a longer half-life and modified metabolism, without changing its fundamental mechanism of action.[1][2][3] The experimental data presented herein was generated using Neratinib; however, due to their identical mechanisms of action, the comparative in vitro efficacy data is expected to be translatable to this compound.
Introduction to Neratinib
Neratinib is a potent, irreversible, pan-HER inhibitor that targets HER1 (EGFR), HER2, and HER4.[4] It binds to the intracellular kinase domain of these receptors, leading to the inhibition of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival in HER2-overexpressing cancers.[5][6] Unlike reversible inhibitors, Neratinib's covalent bond results in a sustained inhibition of receptor activity.[7]
Comparative In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Neratinib and other TKIs in various HER2-positive breast cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Anti-proliferative Activity of Neratinib, Tucatinib, and Lapatinib in SKBR3 Cells
| Tyrosine Kinase Inhibitor | IC50 (nM)[8] |
| Neratinib | 3.4 ± 1.1 |
| Tucatinib | 37.5 ± 18.4 |
| Lapatinib | 51.0 ± 23.0 |
Data from a comparative time-course analysis in the HER2-amplified SKBR3 breast cancer cell line.[8]
Table 2: Comparative IC50 Values of Neratinib and Lapatinib in a Panel of HER2-Positive Breast Cancer Cell Lines
| Cell Line | Neratinib IC50 (nM)[7][9] | Lapatinib IC50 (nM)[7][9] |
| SKBR3 | 3.4 - 5 | 51 - 100 |
| BT474 | 2 - 10 | 50 - 250 |
| HCC1954 | 10 - 50 | 100 - 500 |
| MDA-MB-453 | 10 - 50 | 100 - 500 |
| UACC-812 | 10 - 50 | 100 - 500 |
| UACC-893 | 10 - 50 | 100 - 500 |
IC50 values are presented as ranges compiled from multiple studies to account for variations in experimental conditions.[7][9]
Experimental Protocols
Cell Proliferation Assays
1. Acid Phosphatase Assay (5-day endpoint):
-
Cell Seeding: HER2-positive breast cancer cells (e.g., SKBR3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the TKIs (Neratinib, Lapatinib, Tucatinib) for 5 days.
-
Assay Principle: The assay measures the activity of intracellular acid phosphatases, which is proportional to the number of viable cells.
-
Procedure: After the incubation period, the drug-containing medium is removed, and cells are washed. A substrate solution (e.g., p-nitrophenyl phosphate) in an acidic buffer is added. The reaction is stopped, and the absorbance is read at a specific wavelength.
-
Data Analysis: IC50 values are calculated from the dose-response curves.[8]
2. Live-Cell Imaging (e.g., IncuCyte® System):
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Drug Treatment: Cells are treated with various concentrations of TKIs.
-
Imaging: The plate is placed in a live-cell imaging system which acquires images at regular intervals (e.g., every 3 hours) for a total duration of up to 120 hours.
-
Data Analysis: The software calculates cell confluence over time, providing a kinetic measure of cell proliferation. IC50 values can be determined at different time points.[8]
Apoptosis Assay
IncuCyte® Caspase-3/7 Apoptosis Assay:
-
Principle: This assay uses a reagent that is non-fluorescent until it is cleaved by active caspases-3 and -7, key effectors of apoptosis.
-
Procedure: The caspase-3/7 reagent is added to the cell culture medium at the time of drug treatment.
-
Imaging and Analysis: The plate is imaged using a live-cell imaging system. The number of green fluorescent (apoptotic) cells is counted and normalized to cell confluence to determine the rate of apoptosis.[8]
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with TKIs for specified durations (e.g., 15 min, 6 h, 24 h, 72 h), cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of HER2, EGFR, Akt, and ERK1/2.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using a chemiluminescent substrate.
-
Analysis: The band intensities are quantified to assess the level of protein expression and phosphorylation.[8]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the HER2 signaling pathway, the points of inhibition by various TKIs, and a typical experimental workflow for comparing these inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. HER2-positive breast cancer and tyrosine kinase inhibitors: the time is now - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. HER2 therapy. Small molecule HER-2 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer [mdpi.com]
A Head-to-Head Comparison: Validating Neratinib-d6 as a Superior Internal Standard for Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of neratinib, the choice of an appropriate internal standard is paramount for ensuring accurate and reliable pharmacokinetic data. This guide provides a comprehensive comparison of neratinib-d6 against commonly used alternative internal standards, supported by experimental data, to validate its use in regulated bioanalytical studies.
An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. A stable isotope-labeled (SIL) internal standard, such as this compound, is theoretically the gold standard due to its near-identical physicochemical properties to the analyte. This guide will delve into the practical validation of this theory by comparing its performance against structural analogs like crizotinib and imatinib, which have also been employed in neratinib bioanalysis.
Comparative Performance of Internal Standards for Neratinib Bioanalysis
The selection of an internal standard significantly impacts the robustness and reliability of a bioanalytical method. The following tables summarize the performance of this compound, crizotinib, and imatinib as internal standards for the quantification of neratinib in plasma, based on data from published studies.
| Validation Parameter | This compound ([2H6]-neratinib) | Crizotinib | Imatinib |
| Linearity Range (ng/mL) | 2 - 1,000 | 2 - 600 | 1 - 800 |
| Correlation Coefficient (r²) | > 0.99 | 0.998 | > 0.999 |
| Accuracy (%) | 98.9 - 106.5 | Not explicitly reported | 95.90 - 104.67 |
| Precision (%CV) | < 6.2 | ≤ 3.73 | < 6.58 |
| Extraction Recovery (%) | Not explicitly reported | Not explicitly reported | 99.44 (Neratinib), 99.33 (Imatinib) |
| Matrix Effect | Corrected by IS | Not explicitly reported | -4.35 to -3.66% |
Table 1: Comparison of key validation parameters for different internal standards used in neratinib bioanalysis.
The Gold Standard: Advantages of this compound
The use of a stable isotope-labeled internal standard like this compound offers several distinct advantages that contribute to a more robust and reliable bioanalytical method.[1] One significant observation during the validation of a neratinib assay was signal degradation in the autosampler.[1] However, the use of the isotopic internal standard effectively corrected for this degradation, as both the analyte and the internal standard experienced the same degree of signal loss, nullifying the effect when their ratio was used for quantification.[1] This highlights a key benefit of SIL internal standards in mitigating unpredictable sample-related effects.
Figure 1: Comparison of Ideal Internal Standard Properties with this compound Performance.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the key experimental protocols for bioanalytical methods using this compound and alternative internal standards.
Method Using this compound as Internal Standard
This method was developed and validated for the quantification of neratinib in human plasma.[1]
1. Sample Preparation:
-
To 100 µL of human plasma, add an internal standard working solution.
-
Precipitate proteins by adding 500 µL of acetonitrile and vortex for 2 minutes.
-
Centrifuge at 13,000 × g for 5 minutes.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
LC System: Acquity UPLC
-
Column: Acquity UPLC BEH Shield RP18
-
Mobile Phase: Gradient of methanol and water containing 10 mM ammonium acetate.
-
Flow Rate: Not specified.
-
Injection Volume: 5 µL.
-
Retention Time: Approximately 2.8 minutes for both neratinib and this compound.[1]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: ABI 4000
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Neratinib: m/z 557.0 > 512.0
-
This compound: m/z 563.0 > 512.0
-
Figure 2: Bioanalytical Workflow for Neratinib Quantification.
Method Using Crizotinib as Internal Standard
This method was developed for the quantification of neratinib in human plasma.
1. Sample Preparation:
-
Utilizes protein precipitation with methanol.
2. Chromatographic Conditions:
-
Column: Phenomenex C18 (50mm × 4.6 mm, 4 µm)
-
Mobile Phase: A mixture of 10mM ammonium acetate, acetonitrile, and methanol (20:30:50, v/v/v).
-
Flow Rate: 0.8 mL/min.
3. Mass Spectrometric Conditions:
-
Ionization Mode: ESI in positive mode.
-
MRM Transitions: Not explicitly detailed in the provided search results.
Method Using Imatinib as Internal Standard
This method was developed for the quantification of neratinib in rat plasma.
1. Sample Preparation:
-
Details not explicitly provided in the search results.
2. Chromatographic Conditions:
-
LC System: UPLC
-
Column: 100 mm C18 column (1.7 µm particle size)
-
Mobile Phase: Acetonitrile (0.1% formic acid) and 2 mM ammonium acetate in water (pH 3.5).
3. Mass Spectrometric Conditions:
-
Ionization Mode: ESI in positive mode.
-
MRM Transitions:
-
Neratinib: m/z 557.29 > 112.06
-
Imatinib: m/z 494.43 > 294.17
-
Neratinib's Mechanism of Action: A Signaling Pathway Overview
Neratinib is an irreversible pan-HER inhibitor that targets epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[2][3] By covalently binding to the ATP-binding site of these receptors, neratinib inhibits their autophosphorylation and downstream signaling pathways, such as the MAPK and PI3K/Akt pathways.[3][4] This ultimately leads to reduced tumor cell proliferation and survival.
Figure 3: Simplified Signaling Pathway of Neratinib's Mechanism of Action.
Conclusion
Based on the available data, this compound demonstrates superior performance as an internal standard for the bioanalysis of neratinib. Its ability to accurately correct for matrix effects and signal degradation, owing to its identical physicochemical properties to the analyte, ensures the highest level of accuracy and precision in quantitative results. While structural analogs like crizotinib and imatinib can be used, they may not fully compensate for all sources of variability, potentially leading to less reliable data. For regulated bioanalytical studies where data integrity is critical, the use of this compound is strongly recommended.
References
Synergistic Potential of Neratinib in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide focuses on the synergistic effects of neratinib. The user's original request specified "Neratinib-d6." However, the available scientific literature primarily details the therapeutic effects of the active pharmaceutical ingredient, neratinib. This compound, a deuterated version, is most commonly utilized as an internal standard in analytical and pharmacokinetic studies and is presumed to have a similar biological activity to neratinib. All data presented herein pertains to neratinib, with the reasonable expectation that its synergistic interactions are representative of this compound.
Executive Summary
Neratinib, an irreversible pan-HER tyrosine kinase inhibitor, has demonstrated significant synergistic anti-tumor activity when combined with various chemotherapeutic agents targeting downstream signaling pathways.[1][2][3] Preclinical evidence strongly supports the combination of neratinib with inhibitors of CDK4/6, mTOR, MEK, and PI3Kα in HER2-positive cancers.[1][3][4] The primary mechanism underlying this synergy involves the compensatory upregulation of EGFR and HER2 signaling in response to the inhibition of downstream pathways, thereby increasing the cancer cells' sensitivity to neratinib's pan-HER blockade.[2][4] This guide provides a comparative analysis of these combinations, supported by experimental data, detailed protocols, and visualizations of the involved signaling pathways and workflows.
Comparative Analysis of Neratinib Combination Therapies
The synergistic effects of neratinib have been most prominently studied in combination with inhibitors of key downstream signaling pathways that are often dysregulated in cancer. The following tables summarize the quantitative outcomes of these combinations in preclinical models of HER2-positive cancer.
Table 1: In Vitro Synergistic Efficacy of Neratinib Combinations in HER2+ Breast Cancer Cell Lines
| Combination Agent | Drug Class | Cell Lines Showing Synergy | Key Findings |
| Palbociclib | CDK4/6 Inhibitor | HCC-1954, BT-474 | Powerful synergistic efficacy observed in cell viability assays.[1] |
| Everolimus | mTOR Inhibitor | HCC-1954, BT-474 | Demonstrated synergistic anti-proliferative activity.[1][4] |
| Sapanisertib | mTOR Inhibitor | HCC-1954, BT-474 | Synergistic effects identified in cell viability studies.[1][4] |
| Trametinib | MEK Inhibitor | HCC-1954, BT-474 | Potent synergistic efficacy in reducing cell viability.[1][4] |
| Alpelisib | PI3Kα Inhibitor | HCC-1954, BT-474 | Displayed synergistic anti-proliferative effects.[1][4] |
| Capecitabine | Pyrimidine Analogue | N/A (Clinical Data) | Approved combination for advanced or metastatic HER2+ breast cancer.[5][6] |
Table 2: In Vivo Efficacy of Neratinib Combinations in HER2+ Patient-Derived Xenograft (PDX) Models
| Combination Agent | Drug Class | Cancer Models | Efficacy Outcome |
| Palbociclib | CDK4/6 Inhibitor | 5 HER2+ PDX models | Increased median event-free survival (EFS) in all five models.[2][4] |
| Everolimus | mTOR Inhibitor | 4 HER2+ PDX models | 100% increase in median EFS in 25% (1 of 4) of models.[2][4] |
| Trametinib | MEK Inhibitor | 5 HER2+ PDX models | 100% increase in median EFS in 60% (3 of 5) of models.[2][4] |
Signaling Pathways and Mechanisms of Synergy
Neratinib exerts its effect by irreversibly inhibiting the tyrosine kinase activity of HER1 (EGFR), HER2, and HER4.[7][8] This blockade disrupts downstream signaling through the MAPK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis.[7] The synergistic effect with other targeted agents arises from the cell's adaptive response to the inhibition of these downstream pathways. By upregulating EGFR and HER2 signaling to overcome the downstream blockade, cancer cells inadvertently make themselves more vulnerable to the potent and irreversible inhibition by neratinib.[2][4]
Caption: Neratinib's mechanism of action on the HER signaling pathway.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the synergistic effects of neratinib combinations.
Cell Viability Assay
-
Cell Lines: HER2-positive breast cancer cell lines (e.g., HCC-1954, BT-474, SK-BR-3).[1]
-
Seeding: Cells are seeded in 96-well plates and cultured in DMEM/F-12 medium supplemented with 10% FBS.[9]
-
Treatment: Cells are treated with neratinib and the combination agent (e.g., palbociclib, everolimus, trametinib, alpelisib) at various dose ratios.[3]
-
Incubation: Treated cells are incubated for 72 hours.[3]
-
Analysis: Cell viability is determined using a sulforhodamine B (SRB) colorimetric assay.[3] The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[9]
Caption: Workflow for the in vitro cell viability assay.
Western Blot Analysis
-
Objective: To investigate the effect of drug combinations on cell signaling pathways.[1]
-
Cell Culture and Lysis: HER2-positive breast cancer cells are cultured and treated with single agents or combinations for a specified period before being lysed to extract proteins.
-
Protein Quantification and Separation: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Immunoblotting: Proteins are transferred to a PVDF membrane and probed with primary antibodies against key signaling molecules (e.g., phospho-Akt, phospho-ERK, phospho-Rb).[10]
-
Detection: Membranes are incubated with fluorescently labeled secondary antibodies, and signals are visualized and quantified using an imaging system.[9]
In Vivo Patient-Derived Xenograft (PDX) Models
-
Models: HER2-positive PDX models from breast, colorectal, and gastroesophageal cancers are used.[3][4]
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, neratinib alone, combination agent alone, and neratinib plus the combination agent.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The primary endpoint is often event-free survival (EFS), defined as the time for the tumor to double in size.[2][4]
Conclusion and Future Directions
The preclinical data robustly support the synergistic potential of combining neratinib with inhibitors of the CDK4/6, mTOR, MEK, and PI3Kα pathways in HER2-positive cancers. This therapeutic strategy holds promise for overcoming resistance and enhancing treatment efficacy. Further clinical investigation is warranted to translate these preclinical findings into improved outcomes for patients with HER2-positive malignancies. The combination of neratinib with capecitabine is already an established clinical option, underscoring the translational potential of neratinib-based combination therapies.[5][6]
References
- 1. Combining neratinib with CDK4/6, mTOR and MEK inhibitors in models of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining Neratinib with CDK4/6, mTOR, and MEK Inhibitors in Models of HER2-positive Cancer [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. targetedonc.com [targetedonc.com]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. A phase I trial of the pan-ERBB inhibitor neratinib combined with the MEK inhibitor trametinib in patients with advanced cancer with EGFR mutation/amplification, HER2 mutation/amplification, HER3/4 mutation or KRAS mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Effects of Neratinib in Combination With Palbociclib or Miransertib in Brain Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Neratinib-d6: A Comparative Analysis Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Neratinib-d6, a potent irreversible pan-HER tyrosine kinase inhibitor, across various cancer cell lines. By examining its efficacy, mechanism of action, and the underlying signaling pathways, this document serves as a valuable resource for researchers investigating novel cancer therapeutics. This compound, a deuterium-labeled form of Neratinib, offers a stable isotope label for metabolic studies while retaining the pharmacological activity of the parent compound. The data presented here, based on studies of Neratinib, is directly applicable to understanding the in vitro effects of this compound.
Quantitative Efficacy of Neratinib Across Cancer Cell Lines
Neratinib has demonstrated potent anti-proliferative effects in a wide range of cancer cell lines, particularly those with HER2 amplification or mutations. The half-maximal inhibitory concentration (IC50) values serve as a key metric for its efficacy.
| Cancer Type | Cell Line | HER2 Status | EGFR Status | IC50 (nM) | Reference |
| Lung Cancer | H2170 | Amplified | - | 4.7 | [1] |
| Calu-3 | Amplified | - | 16.5 | [1] | |
| H1781 | Mutant | - | 13.6 | [1] | |
| Breast Cancer | SK-Br-3 | Overexpressing | - | 2-3 | [2][3] |
| BT474 | Overexpressing | - | 2-3 | [2][3] | |
| 3T3/neu | Transfected HER2 | - | 2-3 | [2][3] | |
| MDA-MB-453 | HER2+ | - | Lower than Lapatinib | [4] | |
| HCC-1954 | HER2 amplified | - | Highly potent | [5][6] | |
| AU565 | HER2+ | - | Induces senescence | [7] | |
| Epidermoid Carcinoma | A431 | Negative | Overexpressing | 81 | [2][3] |
| HER2/EGFR Negative | 3T3 | Negative | Negative | ≥690 | [3] |
| MDA-MB-435 | Negative | Negative | ≥690 | [3] | |
| SW620 | Negative | Negative | ≥690 | [3] | |
| Carcinosarcoma | SARARK 6 | Amplified | - | Efficacious in vivo | [8] |
| Acute Myeloid Leukemia | HL-60 | - | - | Inhibits proliferation | [9] |
Mechanism of Action and Impact on Cellular Processes
Neratinib is an irreversible inhibitor of the tyrosine kinase activity of epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[10][11] This inhibition leads to a cascade of downstream effects, ultimately suppressing tumor growth.
Inhibition of Signaling Pathways
Neratinib effectively blocks the autophosphorylation of HER2 and EGFR, consequently inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, namely the MAPK and PI3K/Akt pathways.[1][12] Studies have shown that neratinib potently inhibits the phosphorylation of HER2, EGFR, Akt, and MAPK in HER2-amplified and HER2-mutant lung cancer cells.[1]
Below is a diagram illustrating the signaling pathway inhibited by Neratinib.
Caption: Neratinib inhibits HER2/EGFR signaling pathways.
Induction of Cell Cycle Arrest and Apoptosis
A key mechanism of Neratinib's anti-tumor activity is the induction of cell cycle arrest and apoptosis. In HER2-dependent lung cancer cells (H2170, Calu-3, and H1781), treatment with Neratinib led to an increase in the G1 phase of the cell cycle.[1][13] Furthermore, Neratinib treatment resulted in induced apoptosis in these cell lines, as evidenced by an increase in cleaved PARP, an apoptosis marker.[1][13] In contrast, HER2-independent non-small cell lung cancer cells, such as A549, did not exhibit sensitivity to Neratinib, showing no significant cell cycle arrest or apoptosis.[1][13] In gastric adenocarcinoma cells, Neratinib also demonstrated the ability to inhibit cell proliferation and induce apoptosis.[14]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of Neratinib.
Cell Viability Assay
The anti-proliferative effects of Neratinib are commonly determined using a sulforhodamine B (SRB) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of Neratinib for a specified period (e.g., 2 or 6 days).[2]
-
Cell Fixation: After treatment, cells are fixed with 10% trichloroacetic acid.[2]
-
Staining: The fixed cells are washed and then stained with sulforhodamine B, a protein-binding dye.[2]
-
Measurement: The absorbance is measured using a microplate reader to determine cell proliferation. The IC50 value is calculated from the dose-response curve.[2]
Western Blot Analysis
Western blotting is employed to assess the effect of Neratinib on protein expression and phosphorylation.
-
Cell Lysis: Cells treated with Neratinib are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for target proteins (e.g., phosphorylated HER2, EGFR, Akt, MAPK, and cleaved PARP) followed by incubation with secondary antibodies.[1]
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
The workflow for Western Blot analysis is depicted below.
Caption: Standard workflow for Western Blot analysis.
Cell Cycle Analysis
Flow cytometry is utilized to analyze the effect of Neratinib on cell cycle distribution.
-
Cell Treatment: Cells are treated with Neratinib (e.g., 0.1 µM for 48 hours).[1][13]
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in ethanol.
-
Staining: Fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is determined.[1][13]
Conclusion
This compound, represented by the extensive data available for Neratinib, is a highly potent inhibitor of HER2- and EGFR-driven cancers. Its efficacy is most pronounced in cancer cell lines with HER2 amplification or mutations, where it induces cell cycle arrest and apoptosis by effectively blocking the MAPK and PI3K/Akt signaling pathways. The provided data and experimental protocols offer a solid foundation for further research and development of this compound as a targeted cancer therapy.
References
- 1. Anti-tumor effect of neratinib against lung cancer cells harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer [mdpi.com]
- 5. Combining neratinib with CDK4/6, mTOR and MEK inhibitors in models of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Neratinib stimulates senescence of mammary cancer cells by reducing the levels of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neratinib for HER2-positive breast cancer with an overlooked option - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Neratinib Quantification: Laying the Groundwork for Inter-Laboratory Validation
For researchers, scientists, and drug development professionals, the precise and reproducible quantification of therapeutic agents is paramount. This guide provides a comparative overview of validated analytical methods for Neratinib, a potent tyrosine kinase inhibitor. While no formal inter-laboratory validation studies for its deuterated analogue, Neratinib-d6, have been published, this document compiles existing single-laboratory validation data for Neratinib to facilitate comparison and highlight key considerations for future inter-laboratory studies. This compound is commonly used as a stable isotopic internal standard in bioanalytical methods to ensure accuracy and precision.
This guide presents quantitative data from various validated methods in structured tables, details the experimental protocols, and provides essential visualizations to illustrate the drug's mechanism of action and a proposed workflow for a future inter-laboratory validation study.
Comparative Analysis of Validated Neratinib Quantification Methods
The quantification of Neratinib in biological matrices and pharmaceutical formulations is predominantly achieved through Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the specific application (e.g., pharmacokinetic studies vs. bulk drug analysis).
UPLC-MS/MS Methods for Neratinib in Plasma
UPLC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical applications where low concentrations of the drug need to be accurately measured in complex biological matrices like plasma.
| Parameter | Method 1 (Human Plasma)[1] | Method 2 (Rat Plasma)[2][3] | Method 3 (Rat Plasma)[4] |
| Internal Standard | [²H₆]-Neratinib (this compound) | Imatinib | Afatinib |
| Linearity Range | 2–1,000 ng/mL | 1–800 ng/mL[2][3] | 10–5,000 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1] | 1 ng/mL[2][3] | 10 ng/mL[4] |
| Accuracy | 98.9–106.5%[1] | 95.90–104.67%[3] | Within ±15% (not specified) |
| Precision (CV%) | <6.2%[1] | <6.58%[3] | ≤7.55%[4] |
| Extraction Recovery | Not specified | 99.44%[2][3] | >77.78%[4] |
RP-HPLC Methods for Neratinib in Bulk and Tablet Forms
RP-HPLC is a robust and widely used technique for the quality control of bulk drugs and pharmaceutical dosage forms. It is generally less sensitive than UPLC-MS/MS but provides reliable quantification at higher concentrations.
| Parameter | Method 4 (Bulk & Tablet)[5][6][7] | Method 5 (Bulk & Tablet) |
| Linearity Range | 30–180 µg/mL[5][7] | 7–42 µg/mL |
| Limit of Detection (LOD) | 0.43 ppm (µg/mL)[5] | 0.4480 µg/mL |
| Limit of Quantification (LOQ) | 1.31 ppm (µg/mL)[5] | 1.3575 µg/mL |
| Accuracy (% Recovery) | Within acceptable limits (not specified) | 99.94–100.26% |
| Precision (%RSD) | Within acceptable limits (not specified) | Intraday: 1.3423%, Interday: 1.483% |
| Retention Time | 4.001 min[5][6] | 4.266 min |
Neratinib's Mechanism of Action
Neratinib is an irreversible pan-HER (Human Epidermal Growth Factor Receptor) inhibitor that targets HER1 (EGFR), HER2, and HER4. By covalently binding to these receptors, it blocks downstream signaling pathways, primarily the RAS/RAF/MEK/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival in HER2-overexpressing cancers.
Caption: Neratinib's inhibitory action on HER family receptors and downstream signaling pathways.
Experimental Protocols
UPLC-MS/MS Method for Neratinib in Human Plasma[1]
-
Sample Preparation: Protein precipitation of 100 µL of human plasma, followed by evaporation of the supernatant and resuspension.
-
Internal Standard: [²H₆]-Neratinib.
-
Chromatographic Separation: Acquity UPLC BEH Shield RP18 column with a gradient mobile phase of methanol and water containing 10% ammonium acetate.
-
Detection: ABI 4000 mass spectrometer with electrospray ionization in positive mode.
RP-HPLC Method for Neratinib in Bulk and Tablet Dosage Forms[5][6][7]
-
Chromatographic System: Altima column (150 mm × 4.6 mm × 5µ).
-
Mobile Phase: A mixture of monopotassium phosphate buffer and acetonitrile (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 215 nm.
-
Run Time: 6 minutes.
Proposed Workflow for Inter-Laboratory Validation
An inter-laboratory validation study, also known as a round-robin study, is crucial for establishing the robustness and reproducibility of an analytical method across different laboratories. Below is a proposed workflow for such a study for a this compound quantification method.
Caption: A generalized workflow for conducting an inter-laboratory validation study.
References
- 1. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. DEVELOPMENT AND VALIDATION OF RP-HPLC FOR ESTIMATION OF NERATINIB IN BULK AND TABLET DOSAGE FORM | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Neratinib-d6
For researchers, scientists, and drug development professionals handling Neratinib-d6, a deuterated analog of the potent tyrosine kinase inhibitor Neratinib, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Neratinib and its analogs are classified as hazardous drugs, necessitating strict adherence to established protocols to mitigate risks of exposure and environmental contamination.[1][2][3] This guide provides a procedural framework for the safe disposal of this compound in a laboratory setting.
Understanding the Hazards
The following table summarizes the key hazard classifications for Neratinib, which should be considered applicable to this compound:
| Hazard Classification | Category | GHS Hazard Statement |
| Reproductive Toxicity | 1A | H360: May damage fertility or the unborn child |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity | 3 | H335: May cause respiratory irritation |
Data sourced from Neratinib Safety Data Sheets.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with other hazardous drugs, must comply with all applicable federal, state, and local regulations.[3] The following protocol is a general guideline and should be adapted to institutional policies and specific regulatory requirements.
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, personnel must be equipped with appropriate PPE. This includes:
-
Two pairs of chemotherapy-rated gloves
-
A disposable gown
-
Eye protection (safety glasses or goggles)
-
A respiratory mask (e.g., N95) may be necessary depending on the form of the compound and the risk of aerosolization.
2. Segregation of Waste: All materials that have come into contact with this compound must be segregated as hazardous waste. This includes:
-
Trace-contaminated waste: Items such as empty vials, used gloves, gowns, bench paper, and pipette tips.
-
Grossly contaminated waste: Items with visible spills or residues of this compound.
-
Unused or expired this compound: Pure compound or solutions.
3. Waste Containment:
-
All solid waste contaminated with this compound should be placed in a designated, leak-proof, and puncture-resistant hazardous waste container.[1] This container must be clearly labeled as "Hazardous Drug Waste" or "Chemotherapy Waste" with the appropriate hazard symbols.
-
Liquid waste containing this compound should be collected in a designated, sealed, and shatter-proof container. This container must also be clearly labeled with its contents and associated hazards.
4. Decontamination of Work Surfaces:
-
Following any handling or disposal activities, all work surfaces (e.g., benchtops, fume hoods) must be decontaminated.
-
Use a two-step process: first, clean the area with a detergent solution, then decontaminate with a suitable agent such as a sodium hypochlorite solution, followed by a final rinse with water to remove any corrosive residue.
5. Final Disposal:
-
Hazardous waste containers holding this compound should be managed by the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Do not dispose of this compound down the drain or in the regular trash. [6][7] This is crucial to prevent the contamination of water systems and the environment.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet for the most comprehensive guidance.
References
- 1. ph.health.mil [ph.health.mil]
- 2. slmfacilities.com [slmfacilities.com]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. michigan.gov [michigan.gov]
Personal protective equipment for handling Neratinib-d6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Neratinib-d6. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing exposure risk and maintaining a safe laboratory environment.
Note on Safety Data Sheet (SDS): A specific Safety Data Sheet for this compound was not publicly available at the time of this document's creation. The following recommendations are based on the SDS for the non-deuterated form, Neratinib, and general best practices for handling cytotoxic compounds. The toxicological properties of a deuterated compound are generally considered equivalent to its non-deuterated counterpart for handling and personal protection purposes.
Personal Protective Equipment (PPE) for Handling this compound
Given that Neratinib is classified as a hazardous substance, stringent adherence to PPE protocols is mandatory. Below is a summary of the required PPE when handling this compound.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled to protect from splashes or airborne particles. A face shield may be required for procedures with a high risk of splashing. |
| Hand Protection | Chemically resistant gloves (e.g., double-gloving with nitrile gloves) | Gloves should be worn at all times when handling the compound, its containers, or contaminated surfaces. Double-gloving is recommended. Change gloves immediately if contaminated, punctured, or torn. |
| Skin and Body Protection | Disposable gown or lab coat with long sleeves and closed front | To protect skin and clothing from contamination. Gowns should be fluid-resistant. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use of a certified chemical fume hood | Required when handling the powdered form of this compound to prevent inhalation of airborne particles.[1] Always handle the solid compound in a ventilated enclosure such as a chemical fume hood. |
Experimental Protocols: Donning and Doffing PPE
Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Procedure:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown: Put on a disposable gown, ensuring it is fully fastened.
-
Respirator/Mask: If required, put on the respirator, ensuring a proper fit and seal.
-
Eye/Face Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside.
-
Gown: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out as you go.
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove goggles or face shield from the back.
-
Respirator/Mask: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Handling:
-
This compound is suspected of damaging fertility or the unborn child and may be harmful by inhalation, ingestion, or skin absorption.[1]
-
It may cause irritation to the mucous membranes, upper respiratory tract, skin, and eyes.[1]
-
All handling of powdered this compound should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Avoid creating dust.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate it after use or dispose of it as cytotoxic waste.
Spill Management:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Wear appropriate PPE, including a respirator, before cleaning the spill.
-
Containment: Cover the spill with absorbent material from a chemical spill kit.
-
Cleanup: Carefully collect the contaminated material into a designated cytotoxic waste container.
-
Decontamination: Clean the spill area with an appropriate deactivating solution, followed by a thorough cleaning with soap and water.
Disposal:
-
All disposable PPE (gloves, gowns, masks) used when handling this compound must be disposed of as cytotoxic waste.
-
Any materials that come into contact with this compound, including weighing papers, pipette tips, and contaminated absorbent materials, must also be disposed of in designated and clearly labeled cytotoxic waste containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
